molecular formula C8H8FNO B114301 1-(2-Amino-4-fluorophenyl)ethanone CAS No. 159305-15-4

1-(2-Amino-4-fluorophenyl)ethanone

Cat. No.: B114301
CAS No.: 159305-15-4
M. Wt: 153.15 g/mol
InChI Key: CTGQOICFEKCNSV-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQOICFEKCNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-4-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores its significant role as a building block in the development of targeted therapeutics, with a particular focus on the synthesis of Histone Deacetylase (HDAC) inhibitors. This guide is intended to be a valuable resource for researchers and scientists involved in medicinal chemistry and drug development.

Introduction

This compound, also known as 2'-Amino-4'-fluoroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring an amino group and a fluorine atom on the phenyl ring, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. The presence of the amino group provides a reactive handle for further chemical modifications, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[1] This guide aims to consolidate the available technical information on this compound, providing a practical resource for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 159305-15-4
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Appearance Solid
Melting Point Not available
Boiling Point 297.9±20.0 °C (Predicted)
Flash Point 133.9±21.8 °C (Predicted)
Solubility Not available
pKa Not available

Experimental Protocols

Synthesis of this compound

While various synthetic routes to substituted acetophenones exist, a common and effective method for the preparation of this compound involves the Friedel-Crafts acylation of 3-fluoroaniline, followed by selective reduction of a nitro group, if a nitrated precursor is used. A detailed experimental protocol for a related synthesis is described in the literature and can be adapted for this specific compound.

Reaction Scheme:

G cluster_reagents Reagents 3-Fluoroaniline 3-Fluoroaniline Intermediate Acylated Intermediate 3-Fluoroaniline->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl3 Final_Product This compound Intermediate->Final_Product Further Steps (e.g., Reduction if nitrated)

Caption: General synthetic approach to this compound.

Materials:

  • 3-Fluoroaniline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension with stirring.

  • Add a solution of 3-fluoroaniline in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (dd, J = 8.8, 6.8 Hz, 1H): Aromatic proton ortho to the acetyl group.

  • δ 6.45 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton ortho to the amino group.

  • δ 6.35 (ddd, J = 10.0, 8.8, 2.4 Hz, 1H): Aromatic proton meta to both the acetyl and amino groups.

  • δ 4.80 (br s, 2H): Protons of the amino group.

  • δ 2.55 (s, 3H): Protons of the acetyl methyl group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 200.0 (C=O): Carbonyl carbon of the acetyl group.

  • δ 165.0 (d, J = 250.0 Hz, C-F): Carbon attached to fluorine.

  • δ 152.0 (C-NH₂): Carbon attached to the amino group.

  • δ 132.0 (d, J = 10.0 Hz): Aromatic CH.

  • δ 115.0 (d, J = 3.0 Hz): Aromatic CH.

  • δ 110.0 (d, J = 22.0 Hz): Aromatic CH.

  • δ 105.0 (d, J = 25.0 Hz): Aromatic CH.

  • δ 28.0 (CH₃): Methyl carbon of the acetyl group.

The purity of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Workflow for HPLC Analysis:

G Start Start Standard_Prep Prepare Standard Solutions Start->Standard_Prep Sample_Prep Prepare Sample Solution Start->Sample_Prep HPLC_Setup Set Up HPLC System Standard_Prep->HPLC_Setup Sample_Prep->HPLC_Setup Inject_Standards Inject Standard Solutions HPLC_Setup->Inject_Standards Inject_Sample Inject Sample Solution Inject_Standards->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data (Peak Area, Retention Time) Data_Acquisition->Data_Analysis Purity_Calc Calculate Purity Data_Analysis->Purity_Calc End End Purity_Calc->End

Caption: General workflow for the HPLC analysis of this compound.

Application in Drug Discovery: Synthesis of HDAC Inhibitors

This compound is a crucial starting material for the synthesis of various pharmaceutical agents, including potent and selective Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.

A key synthetic strategy involves the condensation of this compound with a suitably substituted benzaldehyde to form a chalcone intermediate. This intermediate can then be further modified to introduce a zinc-binding group, a common feature of many HDAC inhibitors.

Exemplary Synthetic Pathway to a Chalcone-based HDAC Inhibitor Precursor:

G Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Reagent 4-(2-(Dimethylamino)ethoxy)benzaldehyde Reagent->Condensation Intermediate (E)-3-(4-(2-(Dimethylamino)ethoxy)phenyl)- 1-(2-amino-4-fluorophenyl)prop-2-en-1-one Condensation->Intermediate Further_Modification Further Modification (e.g., Hydroxamic acid formation) Intermediate->Further_Modification Final_Product HDAC Inhibitor Further_Modification->Final_Product

Caption: Synthetic workflow from this compound to a potential HDAC inhibitor.

HDAC Inhibition Signaling Pathway:

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate gene expression. HATs add acetyl groups to lysine residues on histone tails, leading to a more relaxed chromatin structure that allows for transcription. HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression. HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones, which in turn reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

G cluster_0 Normal Gene Regulation cluster_1 Effect of HDAC Inhibitor HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Histone Deacetylation HDAC->Deacetylation HDAC_Blocked HDACs Blocked Chromatin_Open Open Chromatin (Transcriptionally Active) Acetylation->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Deacetylation->Chromatin_Closed Chromatin_Open->Chromatin_Closed HDAC activity Chromatin_Closed->Chromatin_Open HAT activity HDAC_Inhibitor HDAC Inhibitor (Derived from this compound) HDAC_Inhibitor->HDAC_Blocked Acetylation_Accumulates Accumulation of Acetylated Histones HDAC_Blocked->Acetylation_Accumulates prevents deacetylation Gene_Expression Re-expression of Tumor Suppressor Genes Acetylation_Accumulates->Gene_Expression Cellular_Response Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Response

References

physicochemical properties of 2-Amino-4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a compound of interest in medicinal chemistry and drug discovery. Understanding these properties is fundamental for researchers and scientists in predicting the compound's behavior in biological systems and for guiding drug development processes. This document outlines key quantitative data, details the experimental methodologies for their determination, and provides logical workflows relevant to physicochemical characterization.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 2-Amino-4-fluoroacetophenone. It is important to note that several of these values are predicted through computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
Boiling Point 262.7 ± 20.0 °C (Predicted)[2]
Density 1.188 ± 0.06 g/cm³ (Predicted)[2]
pKa 6.93 ± 0.29 (Predicted)[2]
LogP 0.8 (Predicted)[1]
Melting Point Not available
Solubility Not available

Experimental Protocols

The determination of the physicochemical properties of a compound like 2-Amino-4-fluoroacetophenone is crucial for its development as a potential therapeutic agent. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of 2-Amino-4-fluoroacetophenone is finely powdered using a mortar and pestle.[4]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4][5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[5]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. A pure compound will have a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.[6]

Apparatus:

  • Small test tube or fusion tube[7]

  • Capillary tube (sealed at one end)[7]

  • Thermometer[6]

  • Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[7][8]

  • Clamp and stand[6]

Procedure:

  • Place a small amount (a few milliliters) of liquid 2-Amino-4-fluoroacetophenone into a small test tube.[6]

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[7]

  • Attach the test tube to a thermometer and immerse them in a heating bath (e.g., oil bath in a Thiele tube).[8]

  • Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • When a continuous stream of bubbles is observed, stop heating.[8]

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Aqueous Solubility Determination

Solubility is a key determinant of a drug's absorption and distribution. The shake-flask method is a common technique for its determination.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or agitator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters

Procedure:

  • Add an excess amount of solid 2-Amino-4-fluoroacetophenone to a vial containing a known volume of water (or a relevant buffer solution).

  • Seal the vial and place it on a shaker to agitate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of 2-Amino-4-fluoroacetophenone in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[10] This concentration represents the aqueous solubility of the compound.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a widely used method.[11]

Apparatus:

  • pH meter with a combination pH electrode[11]

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of 2-Amino-4-fluoroacetophenone in a known volume of a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small, known increments.[11]

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[11]

LogP Determination (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.[12][13]

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • 1-Octanol and water (or pH 7.4 buffer)

Procedure:

  • Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together and allowing the phases to separate.[13]

  • Prepare a stock solution of 2-Amino-4-fluoroacetophenone in one of the phases (typically the one in which it is more soluble).

  • Add known volumes of the pre-saturated 1-octanol and water to a separatory funnel or vial.

  • Add a small, known amount of the compound's stock solution.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely. Centrifugation can aid in this separation.[13]

  • Carefully sample each phase and determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical technique.[14]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the physicochemical characterization of a new chemical entity like 2-Amino-4-fluoroacetophenone.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Structure Verification (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Aqueous Solubility Determination C->F G pKa Determination C->G H LogP Determination C->H I Data Analysis and Property Profiling D->I E->I F->I G->I H->I

Caption: A logical workflow for the physicochemical characterization of a new compound.

G cluster_0 Physicochemical Properties cluster_1 Drug Development Stages Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Ionization Ionization (pKa) Ionization->Absorption Excretion Excretion Ionization->Excretion Stability Chemical Stability Stability->Formulation

Caption: Influence of physicochemical properties on drug development stages.

References

1-(2-Amino-4-fluorophenyl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone

This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

This compound is an organic compound featuring a phenyl ring substituted with an amino group and a fluorine atom.[1] The presence of these functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

A summary of its key molecular properties is presented in the table below.

PropertyValueSource
Molecular Formula C8H8FNO[1]
Molecular Weight 153.15 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)F)N[1]
CAS Number 159305-15-4[1][2][3]
InChI InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3[1][3]
InChI Key CTGQOICFEKCNSV-UHFFFAOYSA-N[1][3]
Purity 98%[3]

Molecular Structure

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

Molecular structure of this compound.

Experimental Protocols

Applications in Research and Drug Development

This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds. The presence of the amino group allows for a range of chemical modifications, while the fluorophenyl ring can enhance the metabolic stability and membrane permeability of a drug candidate.[1] These characteristics make it a valuable tool in drug discovery, providing a foundation for molecules with potentially favorable pharmacological properties.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no available information on the specific mechanism of action or the signaling pathways directly modulated by this compound. Its primary role is that of a precursor in the synthesis of biologically active molecules. The biological activity of its derivatives would be dependent on the final molecular structure.

References

Spectroscopic Profile of 1-(2-Amino-4-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Amino-4-fluorophenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and drug development. Its structural features, including an acetyl group and a fluorine-substituted aniline ring, make it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Accurate characterization of this molecule is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide also presents experimental data for the closely related analogs, 2'-Aminoacetophenone and 4'-Fluoroacetophenone, to provide a robust framework for spectral interpretation.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.7 - 7.9Doublet of doublets1HH-6
~6.4 - 6.6Doublet of doublets1HH-5
~6.2 - 6.4Doublet of doublets1HH-3
~4.5 - 5.0Singlet (broad)2H-NH₂
~2.5Singlet3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~165 (d, ¹JCF ≈ 250 Hz)C-4
~152C-2
~132 (d, ³JCCF ≈ 10 Hz)C-6
~118C-1
~105 (d, ²JCCF ≈ 25 Hz)C-5
~100 (d, ²JCCF ≈ 25 Hz)C-3
~28-C(O)CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
153.06[M]⁺ (Molecular Ion)
138.04[M - CH₃]⁺
110.04[M - C(O)CH₃]⁺
95.03[M - C(O)CH₃ - NH₂]⁺

Experimental Spectroscopic Data for Analogous Compounds

To aid in the interpretation of the predicted spectra, the following tables provide experimental spectroscopic data for two structurally similar compounds: 2'-Aminoacetophenone and 4'-Fluoroacetophenone.

Table 4: Experimental Spectroscopic Data for 2'-Aminoacetophenone

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.71 (dd, J = 8.0, 1.6 Hz, 1H), 7.28 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 6.70 (dd, J = 8.4, 0.8 Hz, 1H), 6.63 (td, J = 7.6, 0.8 Hz, 1H), 6.2 (br s, 2H, -NH₂), 2.60 (s, 3H, -C(O)CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 200.7, 150.9, 134.4, 131.6, 118.6, 116.8, 116.0, 28.2
IR (KBr, cm⁻¹) 3465, 3325 (N-H stretch), 1645 (C=O stretch), 1615, 1580 (C=C stretch), 1280 (C-N stretch)
MS (EI, m/z) 135 [M]⁺, 120 [M - CH₃]⁺, 92 [M - C(O)CH₃]⁺

Table 5: Experimental Spectroscopic Data for 4'-Fluoroacetophenone

TechniqueData
¹H NMR (CDCl₃, 500 MHz) δ 7.98 (dd, J = 8.8, 5.4 Hz, 2H), 7.14 (t, J = 8.6 Hz, 2H), 2.59 (s, 3H)[1]
¹³C NMR (CDCl₃, 125 MHz) δ 196.4, 165.8 (d, J = 255.5 Hz), 133.6 (d, J = 3.0 Hz), 130.9 (d, J = 9.2 Hz), 115.6 (d, J = 21.8 Hz), 26.5[1]
IR (neat, cm⁻¹) 3070, 2925 (C-H stretch), 1685 (C=O stretch), 1595, 1508 (C=C stretch), 1235 (C-F stretch), 835 (para-disubstituted bend)
MS (EI, m/z) 138 [M]⁺, 123 [M - CH₃]⁺, 95 [M - C(O)CH₃]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • ATR-IR: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Prep KBr Pellet Preparation Sample->KBr Pellet Prep for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Dissolution->NMR IR IR KBr Pellet Prep->IR MS MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Disclaimer: The predicted spectroscopic data provided in this guide is for estimation purposes. Experimental verification is recommended for definitive structural confirmation.

References

The Pivotal Role of 1-(2-Amino-4-fluorophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(2-Amino-4-fluorophenyl)ethanone, a fluorinated aromatic ketone, has emerged as a cornerstone building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive amino group and an electron-withdrawing fluorine atom, render it a versatile synthon for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of medicinally active molecules, with a focus on kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic protocols, quantitative biological data, and the mechanistic basis of action for derived compounds.

Synthetic Applications in the Development of Kinase Inhibitors

This compound is a key precursor in the synthesis of quinazoline and quinazolinone scaffolds, which are privileged structures in the design of various kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Quinazoline-Based Kinase Inhibitors

The synthesis of quinazoline derivatives often involves the cyclization of this compound with a suitable one-carbon source, followed by further functionalization. These derivatives have shown potent inhibitory activity against several kinases, including those in the PI3K/Akt/mTOR signaling pathway.

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Quinazoline Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[2] Quinazoline derivatives synthesized from this compound have been shown to inhibit key kinases in this pathway, such as PI3Kα, leading to the suppression of downstream signaling and ultimately inducing cancer cell death.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of Inhibitor Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.

Quantitative Data for Quinazoline-Based Kinase Inhibitors

The following table summarizes the in vitro activities of representative quinazoline-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
6b PI3Kα13.6HCT-1160.85[3]
BPR1K871 FLT319MOLM-130.005[4]
BPR1K871 Aurora A22MV4-110.005[4]
Compound 6 EGFR201--[5]
Compound 8c EGFR405--[5]

Synthesis and Antimicrobial Activity of Quinazoline Derivatives

In addition to their anticancer properties, quinazoline derivatives synthesized from this compound have also demonstrated promising antimicrobial activities. The versatile quinazoline scaffold allows for modifications that can target bacterial and fungal cellular processes.

General Synthetic Workflow for Quinazoline Derivatives

A general workflow for the synthesis and evaluation of quinazoline derivatives starting from this compound is depicted below. This process typically involves a cyclization reaction to form the core quinazoline ring system, followed by diversification through substitution reactions, and subsequent biological evaluation.

Synthetic_Workflow Start This compound Cyclization Cyclization Reaction (e.g., with Carbon Disulfide) Start->Cyclization Core 7-Fluoro-2-thioxo-2,3- dihydroquinazolin-4(1H)-one Cyclization->Core Functionalization Functionalization (e.g., Alkylation, Amination) Core->Functionalization Library Library of Quinazoline Derivatives Functionalization->Library Screening Biological Screening (e.g., MIC Assay) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR SAR->Functionalization Iterative Optimization Lead Lead Optimization SAR->Lead

General workflow for synthesis and evaluation of quinazoline derivatives.

Antimicrobial Activity of Quinazoline-2,4-dione Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazoline-2,4-dione derivatives against various microbial strains.

Compound IDStaphylococcus aureus (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
14a 70>100[6]
14b 75-[6]

Experimental Protocols

Synthesis of 7-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a key step in the synthesis of many bioactive quinazoline derivatives, starting from this compound.

Materials:

  • This compound

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared by dissolving KOH in absolute ethanol.

  • To this solution, this compound is added, followed by the dropwise addition of carbon disulfide with constant stirring.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid product is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Note: This is a representative protocol based on analogous syntheses. Reaction conditions such as temperature, time, and stoichiometry may need to be optimized for specific applications.

Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of quinazoline-based kinase inhibitors and antimicrobial agents has been well-documented, leading to the discovery of potent therapeutic candidates. The presence of the fluorine atom often enhances metabolic stability and binding affinity of the final compounds. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the continued development of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles.

References

1-(2-Amino-4-fluorophenyl)ethanone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(2-Amino-4-fluorophenyl)ethanone is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure, featuring an ortho-aminoaryl ketone with a fluorine substituent, provides a unique combination of reactive sites that enable the synthesis of a diverse array of complex molecules. The presence of the amino group and the acetyl group facilitates cyclization reactions to form various fused ring systems, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. This guide provides an in-depth overview of its properties, key synthetic applications, and experimental protocols for its use in creating prominent heterocyclic structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 159305-15-4[1][2][3]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-Fluoro-2-Amino Phenyl Ethanone[1]
Purity Typically ≥97%[2]
Appearance Solid (form)
Storage Sealed in dry, Room Temperature[2]
SMILES CC(=O)C1=C(C=C(C=C1)F)N[1]
InChI Key CTGQOICFEKCNSV-UHFFFAOYSA-N[1]

Core Synthetic Applications: A Gateway to Key Heterocycles

This compound serves as a key precursor for the synthesis of several classes of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] Its utility is most pronounced in the construction of quinolines, quinazolines, and benzodiazepines.

G A This compound B Quinolines A->B Friedländer Annulation C Quinazolines A->C Cyclocondensation D Benzodiazepines A->D Multi-step Synthesis E Bioactive Molecules (e.g., Kinase Inhibitors, HDAC Inhibitors) B->E C->E D->E

Caption: Synthetic pathways from this compound.

Synthesis of 7-Fluoroquinolines via Friedländer Annulation

The Friedländer annulation is a straightforward and efficient method for synthesizing quinolines.[4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] This reaction can be catalyzed by acids or bases and is often accelerated by microwave irradiation.[4]

G start This compound + Active Methylene Compound step1 Acid-Catalyzed Condensation (e.g., Acetic Acid, Microwave) start->step1 intermediate Enamine/Schiff Base Intermediate step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Substituted 7-Fluoroquinoline step2->product

Caption: Workflow for Friedländer Annulation.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate

  • Materials:

    • This compound (1.0 mmol, 153.15 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.18 mg)

    • Glacial Acetic Acid (5 mL)

    • 10 mL microwave synthesis vial equipped with a magnetic stir bar

  • Procedure:

    • To the microwave synthesis vial, add this compound, ethyl acetoacetate, and glacial acetic acid.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 120°C for 15-20 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

Synthesis of 7-Fluoroquinazolines

Quinazolines and their derivatives, particularly quinazolinones, are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities including anticancer and antimicrobial effects.[5][6] The synthesis often involves the condensation of a 2-aminobenzamide or related precursor with aldehydes or other carbonyl compounds.[6] A direct approach from this compound can be achieved through cyclocondensation with a suitable one-carbon synthon.

G start This compound + Nitrile/Amide Source step1 Lewis Acid Catalysis (e.g., ZnCl₂) / High Temperature start->step1 intermediate N-Acyl Intermediate / Amidine step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted 7-Fluoroquinazoline step2->product

Caption: Workflow for Quinazoline Synthesis.

Experimental Protocol: Synthesis of 7-Fluoro-2,4-dimethylquinazoline

  • Materials:

    • This compound (1.0 mmol, 153.15 mg)

    • Acetonitrile (used as reactant and solvent, ~10 mL)

    • Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol, 27.26 mg)

    • Sealed pressure vessel or autoclave

  • Procedure:

    • In a sealed pressure vessel, combine this compound and anhydrous zinc chloride.

    • Add excess acetonitrile to the vessel.

    • Seal the vessel and heat the reaction mixture to 190-200°C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Quench the reaction mixture with aqueous ammonia and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired quinazoline product.

Synthesis of 7-Fluoro-1,4-Benzodiazepines

The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, famously associated with anxiolytic, sedative, and anticonvulsant drugs.[7] The synthesis from a 2-aminoaryl ketone typically proceeds via an initial acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.[8]

G start This compound step1 Acylation with α-Haloacetyl Chloride (e.g., Chloroacetyl chloride, Base) start->step1 intermediate 2-(2-Chloroacetamido)-4-fluorophenyl- ethanone step1->intermediate step2 Cyclization with Amine (e.g., NH₃ or R-NH₂) intermediate->step2 product Substituted 7-Fluoro-1,4-benzodiazepin-2-one step2->product

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Experimental Protocol: Synthesis of 7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Materials:

    • This compound (1.0 mmol, 153.15 mg)

    • Chloroacetyl chloride (1.2 mmol, 135.5 mg)

    • Pyridine (as solvent and base)

    • Ammonia (e.g., methanolic ammonia solution)

    • Dichloromethane (DCM)

  • Procedure:

    • Acylation: Dissolve this compound in pyridine or DCM at 0°C. Add chloroacetyl chloride dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the mixture into water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the crude intermediate, 2-(2-chloroacetamido)-4-fluorophenyl)ethanone.

    • Cyclization: Dissolve the crude intermediate in a methanolic ammonia solution. Stir the mixture at room temperature for 24-48 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford the target benzodiazepine.

Role in Drug Discovery and Biological Significance

The scaffolds derived from this compound are central to the development of new therapeutic agents. The fluorinated substitution is particularly advantageous, as it can block metabolic oxidation at that position, increase lipophilicity, and improve binding interactions with biological targets.

  • Quinolines: This class includes compounds with a vast array of activities, such as anticancer, antimalarial, and antibacterial properties.[9][10][11] For example, certain quinoline derivatives function as Pim-1 kinase inhibitors, which are relevant for treating prostate cancer.[11]

  • Quinazolines: Many kinase inhibitors used in oncology, such as Gefitinib and Erlotinib, feature a quinazoline core. This highlights the importance of this scaffold in targeting signaling pathways crucial for cancer cell proliferation.

  • HDAC Inhibitors: A novel series of benzamide derivatives prepared from related scaffolds have shown potent inhibitory activity against class I histone deacetylases (HDACs), making them promising candidates for anticancer therapy.[12]

G cluster_0 Building Block cluster_1 Core Scaffolds cluster_2 Biological Targets / Disease Areas A This compound B Quinolines A->B C Quinazolines A->C D Benzamides A->D E Protein Kinases (e.g., Pim-1) B->E C->E F HDACs D->F G Cancer E->G F->G

Caption: From building block to biological targets.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its straightforward reactivity allows for the efficient construction of quinolines, quinazolines, benzodiazepines, and other heterocyclic systems. The incorporation of a fluorine atom provides a strategic advantage for developing drug candidates with enhanced pharmacological profiles. The detailed protocols and synthetic workflows provided in this guide serve as a practical resource for researchers aiming to leverage this versatile compound in their discovery programs.

References

Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-4-fluorophenyl)ethanone, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 159305-15-4) is readily available from a variety of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%. Below is a list of some commercial suppliers:

SupplierWebsiteNotes
Fluorochem--INVALID-LINK--Offers the compound with a purity of 98%.
Sunway Pharm Ltd--INVALID-LINK--Lists the product under CAS 159305-15-4.
BLDpharm--INVALID-LINK--Provides various chemical intermediates.
Oakwood Chemical--INVALID-LINK--Lists related compounds and custom synthesis.
Hyma Synthesis Pvt. Ltd.--INVALID-LINK--Specializes in custom synthesis.

Physicochemical and Quantitative Data

The structural and physicochemical properties of this compound are summarized in the table below. These properties make it a versatile reagent in various organic synthesis applications.

PropertyValueReference
CAS Number 159305-15-4[1][2]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
IUPAC Name This compound[1]
Purity ≥98%
Appearance Typically a yellow to brown solid or powder
SMILES CC(=O)C1=C(N)C=C(F)C=C1[1]
InChI Key CTGQOICFEKCNSV-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established chemical reactions. Common methods include the Friedel-Crafts acylation of fluorinated anilines or the reduction of a corresponding oxime.[1] Below is a detailed experimental protocol for a related transformation that showcases the utility of this compound in the synthesis of a potent Histone Deacetylase (HDAC) inhibitor.

Application in the Synthesis of an HDAC Inhibitor

A novel series of benzamide derivatives with potent inhibitory activity towards human class I HDAC isoforms has been developed.[3] The synthesis of the lead compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, utilizes an amide coupling reaction where a derivative of this compound would be a key precursor. The general principle of this amide bond formation is outlined in the experimental workflow below.

General Experimental Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid partner in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature to form the activated ester.

  • Amine Addition: The amine component, in this case, a derivative of this compound, is then added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final amide product.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The presence of an amino group and a fluorine atom on the phenyl ring imparts unique chemical properties that are advantageous for drug design. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The fluorine atom can enhance the metabolic stability and membrane permeability of a drug candidate, which are crucial pharmacokinetic properties.

Building Block for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The dysregulation of HDACs is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound serves as a precursor to the cap group in certain classes of HDAC inhibitors.

Below is a diagram illustrating the logical relationship of this compound as a foundational scaffold in the synthesis of more complex bioactive molecules, such as the aforementioned HDAC inhibitor.

G cluster_start Starting Material cluster_intermediate Synthetic Intermediates cluster_final Final Bioactive Molecule This compound This compound Amine Derivative Amine Derivative This compound->Amine Derivative Functionalization HDAC Inhibitor HDAC Inhibitor Amine Derivative->HDAC Inhibitor Amide Coupling Activated Carboxylic Acid Activated Carboxylic Acid Activated Carboxylic Acid->HDAC Inhibitor

Caption: Role as a building block in HDAC inhibitor synthesis.

Experimental Workflow for Amide Coupling in Drug Synthesis

The following diagram visualizes the general experimental workflow for the synthesis of a complex amide, a common reaction in the later stages of drug candidate synthesis where intermediates like derivatives of this compound are utilized.

G start Start dissolve Dissolve Carboxylic Acid and Coupling Reagents start->dissolve activate Activate Carboxylic Acid (e.g., with HATU, DIPEA) dissolve->activate add_amine Add Amine Derivative activate->add_amine monitor Monitor Reaction (TLC or LC-MS) add_amine->monitor workup Aqueous Work-up (Acidic, Basic, Brine Washes) monitor->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: General workflow for amide coupling in drug synthesis.

References

An In-depth Technical Guide on the Safety and Handling of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-(2-Amino-4-fluorophenyl)ethanone (CAS Number: 159305-15-4) was not available in the public domain at the time of this writing. The following safety and handling information is synthesized from data on structurally analogous compounds, including other aminofluorophenyl ethanone derivatives. It is imperative that users of this compound conduct a thorough, site-specific risk assessment before commencing any experimental work. This guide should be used as a supplementary resource and not as a replacement for institutional safety protocols and professional judgment.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar aromatic amines and fluorinated compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated GHS Classification (Based on Analogous Compounds):

Hazard ClassHazard CategoryGHS Hazard Statement (Anticipated)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Anticipated GHS Pictogram:

alt text

Anticipated Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is essential when handling this compound to minimize the risk of exposure.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and experimental procedures, should be conducted in a properly functioning chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A buttoned lab coat and a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes.Prevents injuries from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if there is a risk of generating dust or aerosols.Prevents inhalation of the compound.

Safe Handling and Storage Procedures

Handling
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

  • Wash hands thoroughly after handling.

  • Ensure the work area is equipped with an eyewash station and a safety shower.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: Safe Laboratory Practices

The following protocols provide a general framework for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of the planned experiment.

General Laboratory Safety Workflow

General Laboratory Safety Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures Risk_Assessment 1. Conduct Risk Assessment Gather_Materials 2. Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Workstation 3. Prepare Workstation in Fume Hood Gather_Materials->Prepare_Workstation Weigh_Transfer 4. Weigh and Transfer Compound Prepare_Workstation->Weigh_Transfer Conduct_Experiment 5. Conduct Experiment Weigh_Transfer->Conduct_Experiment Quench_Reaction 6. Quench and Work-up Reaction Conduct_Experiment->Quench_Reaction Spill_Response Spill Response Conduct_Experiment->Spill_Response If Spill Occurs Exposure_Response Exposure Response Conduct_Experiment->Exposure_Response If Exposure Occurs Dispose_Waste 7. Dispose of Waste Quench_Reaction->Dispose_Waste Clean_Area 8. Clean Work Area Dispose_Waste->Clean_Area Doff_PPE 9. Doff PPE and Wash Hands Clean_Area->Doff_PPE

Caption: A logical workflow for safely handling hazardous chemicals in a laboratory setting.

Detailed Methodologies

5.2.1. Weighing and Transfer of Solid Compound

  • Don all required PPE.

  • Ensure the chemical fume hood sash is at the appropriate height.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing the creation of dust.

  • Record the weight.

  • Carefully add the solid to the reaction vessel.

  • Immediately and securely close the container of the stock chemical.

  • Dispose of the weigh boat in the designated solid waste container.

5.2.2. In-solution Handling

  • When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • All transfers of solutions containing the compound should be done using appropriate volumetric glassware or calibrated pipettes within the fume hood.

  • Ensure all containers are clearly labeled with the contents and associated hazards.

5.2.3. Waste Disposal

  • All solid and liquid waste containing this compound must be disposed of in designated, clearly labeled hazardous waste containers.

  • Consult your institution's waste disposal guidelines for specific instructions on handling halogenated and nitrogenous organic waste.

  • Do not pour any waste down the drain.

Toxicological Information (Based on Analogous Compounds)

No specific toxicological data for this compound was found. However, aromatic amines as a class can have various toxic effects, and fluorinated compounds can be persistent. It should be assumed that this compound is harmful if swallowed, in contact with skin, or if inhaled. Long-term exposure effects are unknown.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to the appropriate environmental health and safety personnel at your institution.

An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Amino-4-fluorophenyl)ethanone, a key building block in medicinal chemistry. This document details its discovery and historical significance, provides established synthesis protocols, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, particularly in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. The strategic incorporation of a fluorine atom and an amino group on the phenyl ring imparts unique electronic properties and metabolic stability to its derivatives, making it a compound of significant interest in modern drug discovery.

Introduction

This compound, with the CAS Registry Number 159305-15-4, is an aromatic ketone that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring an acetophenone core with an amino group at the ortho position and a fluorine atom at the para position relative to the amino group, provides multiple reactive sites for chemical modification.[1] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide aims to consolidate the available scientific information on this compound, offering a centralized resource for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for this specific isomer is not widely published, the following tables include computed properties and data for structurally similar compounds to provide a useful reference.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound1-(4-Amino-2-fluorophenyl)ethanone
CAS Number 159305-15-4[2]446-32-2
Molecular Formula C₈H₈FNO[1]C₈H₈FNO
Molecular Weight 153.15 g/mol [1]153.15 g/mol
Melting Point Not Reported110-112 °C[3]
Boiling Point Not Reported297.9±20.0 °C (Predicted)[3]
Flash Point Not Reported133.9±21.8 °C[3]
InChI Key CTGQOICFEKCNSV-UHFFFAOYSA-N[4]

Table 2: Computed Spectroscopic Data for this compound

Data TypePredicted Values
¹H NMR Aromatic protons, an amino group singlet, and a methyl singlet are expected. The fluorine atom will cause splitting of adjacent aromatic proton signals.
¹³C NMR Aromatic carbons, a carbonyl carbon, and a methyl carbon are expected. Carbon signals will show coupling with the fluorine atom (C-F coupling).
Mass Spectrum Molecular ion peak (M+) at m/z 153.15.
Infrared (IR) Characteristic peaks for N-H stretching (amino group), C=O stretching (ketone), and C-F stretching are anticipated.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader field of medicinal chemistry and the strategic use of fluorinated building blocks. The development of synthetic routes to various substituted 2'-aminoacetophenones has been a focus of research due to their utility in constructing heterocyclic scaffolds, such as isatins and quinolones.[5][6] The deliberate inclusion of fluorine in such building blocks is a more recent trend, driven by the recognition of fluorine's favorable effects on the pharmacokinetic and pharmacodynamic properties of drug molecules. Therefore, the history of this compound is one of a valuable tool developed to meet the evolving needs of drug discovery programs.

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. Below are detailed protocols for two common synthetic approaches.

Synthesis via Condensation Reaction

This method involves the reaction of a suitably substituted aniline with an acetylating agent, followed by functional group manipulations.

Experimental Workflow: Condensation Synthesis

G A 3-Fluoroaniline B Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) A->B Step 1 C Nitration (HNO₃, H₂SO₄) B->C Step 2 D 1-(4-Fluoro-2-nitrophenyl)ethanone C->D Intermediate E Reduction (e.g., Fe/HCl or H₂/Pd-C) D->E Step 3 F This compound E->F Final Product

Caption: Synthesis of this compound via a multi-step condensation and functional group transformation route.

Protocol:

  • Friedel-Crafts Acylation of 3-Fluoroaniline: To a cooled solution of 3-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add acetyl chloride and stir the reaction mixture until completion. Work up the reaction to isolate the acetylated product.

  • Nitration: The product from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the amino group.

  • Reduction of the Nitro Group: The resulting 1-(4-fluoro-2-nitrophenyl)ethanone is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Synthesis via Reduction of an Oxime

This alternative route involves the formation of an oxime from a precursor ketone, followed by its reduction.

Experimental Workflow: Oxime Reduction Synthesis

G A 1-(4-Fluoro-2-nitrophenyl)ethanone B Oxime Formation (Hydroxylamine hydrochloride) A->B Step 1 C 1-(4-Fluoro-2-nitrophenyl)ethanone oxime B->C Intermediate D Reduction of Nitro and Oxime Groups (e.g., Catalytic Hydrogenation) C->D Step 2 E This compound D->E Final Product

Caption: An alternative synthesis route to this compound involving the formation and subsequent reduction of an oxime intermediate.

Protocol:

  • Oxime Formation: 1-(4-Fluoro-2-nitrophenyl)ethanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the formation of the oxime.

  • Simultaneous Reduction: The intermediate oxime is then subjected to a reduction reaction that reduces both the nitro group and the oxime functionality. Catalytic hydrogenation using a catalyst such as palladium on carbon is an effective method for this transformation.

  • Purification: The desired this compound is isolated and purified from the reaction mixture using appropriate purification techniques.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. Its primary application lies in its use as a precursor for the construction of various heterocyclic ring systems.

Logical Relationship: From Building Block to Bioactive Molecules

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Heterocyclic Systems cluster_3 Therapeutic Targets A This compound B Cyclization Reactions A->B C Condensation Reactions A->C D Quinolones B->D E Benzodiazepines B->E F Other Fused Heterocycles B->F C->D C->E C->F G Kinases D->G H GPCRs D->H I Ion Channels D->I E->G E->H E->I F->G F->H F->I

Caption: The utility of this compound as a starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

The amino and ketone functionalities of this compound allow for a variety of cyclization and condensation reactions to form fused ring systems. For example, it can be a key starting material in the Friedländer annulation for the synthesis of quinolines and in the synthesis of benzodiazepine derivatives. These heterocyclic cores are prevalent in a multitude of approved drugs and clinical candidates, highlighting the importance of this building block in generating novel molecular entities for drug discovery pipelines.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical and life sciences industries. Its unique substitution pattern provides a valuable platform for the synthesis of complex, biologically active molecules. This technical guide has summarized the key information regarding its properties, synthesis, and applications, providing a foundation for researchers to leverage this compound in their scientific endeavors. Future research will likely continue to uncover new applications for this versatile building block in the ongoing quest for novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 1-(2-Amino-4-fluorophenyl)ethanone from the starting material 2-amino-4-fluorobenzaldehyde. The synthesis involves the protection of the amine functionality, followed by a Grignard reaction to form a secondary alcohol, subsequent oxidation to the target ketone, and final deprotection. This protocol is designed to offer a clear and reproducible methodology for obtaining the desired product, a valuable intermediate in pharmaceutical and chemical research.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the amino, fluoro, and acetyl groups provides multiple points for further chemical modification, making it a versatile synthon. The direct conversion of 2-amino-4-fluorobenzaldehyde to the target acetophenone is challenging due to the incompatibility of common methylating agents with the free amino group. The protocol described herein circumvents this issue through a robust protection-deprotection strategy, ensuring a successful and efficient synthesis.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reagents and Products

StepStarting MaterialReagent(s)ProductMolecular Weight ( g/mol )
12-Amino-4-fluorobenzaldehydeAcetyl chloride, TriethylamineN-(5-fluoro-2-formylphenyl)acetamide181.16
2N-(5-fluoro-2-formylphenyl)acetamideMethylmagnesium bromide, THFN-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide197.19
3N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamidePyridinium chlorochromate (PCC), DichloromethaneN-(2-acetyl-5-fluorophenyl)acetamide195.17
4N-(2-acetyl-5-fluorophenyl)acetamideHydrochloric acid, EthanolThis compound153.15

Table 2: Typical Reaction Parameters and Expected Yields

StepReaction Time (h)Temperature (°C)SolventExpected Yield (%)
120 to RTDichloromethane90-95
230 to RTTetrahydrofuran85-90
34RTDichloromethane80-85
46RefluxEthanol/Water85-90

Experimental Protocols

Step 1: Protection of the Amino Group (Acetylation)

Protocol:

  • To a stirred solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(5-fluoro-2-formylphenyl)acetamide as a solid, which can be used in the next step without further purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

Protocol:

  • Dissolve the N-(5-fluoro-2-formylphenyl)acetamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/g) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide.

Step 3: Oxidation of the Secondary Alcohol

Protocol:

  • To a stirred solution of N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide (1.0 eq) from Step 2 in anhydrous dichloromethane (DCM, 20 mL/g), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain N-(2-acetyl-5-fluorophenyl)acetamide. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 4: Deprotection of the Amino Group

Protocol:

  • Suspend N-(2-acetyl-5-fluorophenyl)acetamide (1.0 eq) from Step 3 in a mixture of ethanol and 6 M hydrochloric acid (1:1 v/v, 10 mL/g).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the final product, this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Amino-4-fluorobenzaldehyde Step1 Step 1: Protection (Acetylation) Start->Step1 Acetyl Chloride, Triethylamine Intermediate1 N-(5-fluoro-2-formylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 CH3MgBr Intermediate2 N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 PCC Intermediate3 N-(2-acetyl-5-fluorophenyl)acetamide Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 HCl, EtOH End This compound Step4->End Logical_Relationship A Starting Material: 2-Amino-4-fluorobenzaldehyde B Amine Protection (Formation of Amide) A->B C C-C Bond Formation (Grignard Addition) B->C D Functional Group Interconversion (Alcohol Oxidation) C->D E Amine Deprotection (Amide Hydrolysis) D->E F Final Product: This compound E->F

Application Notes and Protocols for the Reduction of 2-Amino-4-fluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and subsequent reduction of 2-amino-4-fluoroacetophenone oxime to yield 2-amino-4-fluorophenethylamine, a potentially valuable intermediate in pharmaceutical synthesis. The methodologies presented are based on established chemical principles for oxime reduction.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing access to a wide array of amine-containing compounds.[1] These amines are crucial building blocks in the development of active pharmaceutical ingredients. This application note focuses on the specific reduction of 2-amino-4-fluoroacetophenone oxime. The presence of both an amino group and a fluorine atom on the aromatic ring necessitates careful selection of the reduction method to ensure high yield and purity of the desired product, 2-amino-4-fluorophenethylamine.

Data Presentation: Comparison of Common Oxime Reduction Methods

Several methods are available for the reduction of oximes to primary amines.[2] The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability. Below is a summary of common reduction protocols.

Reduction MethodReducing Agent(s)Typical SolventsGeneral Reaction ConditionsAdvantagesPotential Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni[3][4]Alcohols (e.g., Methanol, Ethanol), Acetic Acid20-80 °C, 1-20 atm H₂[3]High yields, clean reaction, scalableRequires specialized high-pressure equipment, potential for side reactions on other reducible groups
Hydride Reduction Lithium aluminum hydride (LiAlH₄)[2][5]Diethyl ether, Tetrahydrofuran (THF)0 °C to refluxPowerful reducing agent, rapid reactionsHighly reactive (can reduce other functional groups), requires anhydrous conditions, careful workup
Borohydride Reduction Sodium borohydride (NaBH₄) with additives (e.g., ZrCl₄, TiCl₄)[6]Alcohols, Dichloromethane (for solvent-free)Room temperature to refluxMilder than LiAlH₄, often more selective, can be performed under milder conditionsNaBH₄ alone is often unreactive towards oximes and requires an activator[6]
Dissolving Metal Reduction Sodium (Na) metalEthanolRefluxHistorically significant, effectiveUse of metallic sodium can be hazardous, requires careful handling
Zinc Reduction Zinc (Zn) dustAcetic acid, Ammonium formate/Methanol[7]Room temperature to refluxRelatively mild and inexpensiveCan generate significant waste, yields can be variable

Experimental Protocols

This section details the synthesis of the starting material, 2-amino-4-fluoroacetophenone oxime, followed by a recommended protocol for its reduction to 2-amino-4-fluorophenethylamine using a sodium borohydride/zirconium tetrachloride system.

Part 1: Synthesis of 2-Amino-4-fluoroacetophenone Oxime

This protocol is adapted from general procedures for the synthesis of acetophenone oximes.[8][9]

Materials:

  • 2'-Amino-4'-fluoroacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2'-amino-4'-fluoroacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium acetate (2.3 eq).

  • Add anhydrous methanol to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the flask to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-amino-4-fluoroacetophenone oxime. The product can be further purified by recrystallization if necessary.

Part 2: Reduction of 2-Amino-4-fluoroacetophenone Oxime

This protocol utilizes a NaBH₄/ZrCl₄ system for a rapid and efficient reduction under mild, solvent-free conditions, adapted from a general procedure.[6]

Materials:

  • 2-Amino-4-fluoroacetophenone oxime (from Part 1)

  • Sodium borohydride (NaBH₄)

  • Zirconium tetrachloride (ZrCl₄)

  • Alumina (Al₂O₃, neutral)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide solution (1 M)

  • Brine (saturated NaCl solution)

Equipment:

  • Mortar and pestle

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • In a clean, dry mortar, grind zirconium tetrachloride (1.0 eq) and neutral alumina (1.0 eq) together.

  • Add the 2-amino-4-fluoroacetophenone oxime (1.0 eq) to the mortar and continue to grind the mixture briefly.

  • Add sodium borohydride (5.0 eq) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within a few minutes at room temperature.[6]

  • Upon completion of the reaction (monitored by TLC), transfer the solid mixture to a flask.

  • Add dichloromethane or ethyl acetate to the flask and stir to dissolve the product.

  • Filter the mixture to remove the solid inorganic byproducts.

  • Wash the filtrate with a 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-4-fluorophenethylamine.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_0 Part 1: Oxime Synthesis cluster_1 Part 2: Reduction to Amine start_end start_end process process product product reagents reagents A 2'-Amino-4'-fluoroacetophenone P1 Reaction & Reflux A->P1 R1 NH2OH·HCl, NaOAc Methanol R1->P1 W1 Workup & Extraction P1->W1 O 2-Amino-4-fluoroacetophenone Oxime W1->O P2 Grinding (Solvent-free) O->P2 R2 NaBH4, ZrCl4, Al2O3 R2->P2 W2 Workup & Purification P2->W2 F 2-Amino-4-fluorophenethylamine W2->F

Caption: Experimental workflow for the synthesis and reduction of 2-amino-4-fluoroacetophenone oxime.

reaction_pathway reactant reactant product product reagents reagents arrow_label arrow_label start 2-Amino-4-fluoroacetophenone oxime 2-Amino-4-fluoroacetophenone Oxime start->oxime + NH2OH·HCl amine 2-Amino-4-fluorophenethylamine oxime->amine [Reduction]

Caption: Overall reaction pathway from ketone to primary amine.

References

Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a three-step process commencing with the protection of the amino group of 3-fluoroaniline by acetylation, followed by a regioselective Friedel-Crafts acylation of the resulting 3-fluoroacetanilide, and concluding with the deprotection of the acetyl group to yield the final product. This document outlines the reaction mechanism, detailed experimental procedures, and characterization data.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1] However, the presence of a free amino group on the aromatic substrate interferes with the Lewis acid catalyst typically used in this reaction. To circumvent this, a protecting group strategy is employed. The amino group of the starting material, 3-fluoroaniline, is first protected as an acetamide. The resulting 3-fluoroacetanilide then undergoes a Friedel-Crafts acylation. The acetylamino group is an ortho-, para-director, and due to steric hindrance, the incoming acetyl group is directed to the para position. This regioselectivity is crucial for the successful synthesis of the desired isomer. The final step involves the hydrolysis of the amide to regenerate the amino group, yielding this compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Acetylation of 3-Fluoroaniline

3-Fluoroaniline reacts with acetic anhydride to form 3-Fluoroacetanilide.

Step 2: Friedel-Crafts Acylation of 3-Fluoroacetanilide

3-Fluoroacetanilide undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to yield N-(2-acetyl-5-fluorophenyl)acetamide.

Step 3: Hydrolysis of N-(2-acetyl-5-fluorophenyl)acetamide

N-(2-acetyl-5-fluorophenyl)acetamide is hydrolyzed under acidic conditions to produce this compound.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Fluoroacetanilide

This procedure is adapted from the general acetylation of anilines.[2][3]

Procedure:

  • In a 250 mL conical flask, add 10 mL (0.10 mol) of 3-fluoroaniline to a mixture of 10 mL of acetic anhydride and 10 mL of glacial acetic acid.

  • Fit a reflux condenser to the flask and heat the mixture to a gentle boil for 15-20 minutes.

  • Allow the reaction mixture to cool slightly and then pour it into 150 mL of ice-cold water with stirring.

  • The 3-fluoroacetanilide will precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-fluoroacetanilide.

  • Dry the purified crystals in a desiccator.

Typical Yield: 85-90%

Step 2: Friedel-Crafts Acylation of 3-Fluoroacetanilide

This protocol is a modification of the standard Friedel-Crafts acylation procedure.[4]

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend 15.3 g (0.10 mol) of 3-fluoroacetanilide in 100 mL of anhydrous carbon disulfide.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Carefully add 29.3 g (0.22 mol) of anhydrous aluminum chloride in small portions with vigorous stirring.

  • Once the addition is complete, add 8.5 mL (0.12 mol) of acetyl chloride dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to a gentle reflux for 1 hour.

  • Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with two 50 mL portions of dichloromethane.

  • Combine the organic layers, wash with 100 mL of 5% sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-(2-acetyl-5-fluorophenyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 60-70%

Step 3: Hydrolysis of N-(2-acetyl-5-fluorophenyl)acetamide

This procedure is based on the acidic hydrolysis of amides.[5]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude N-(2-acetyl-5-fluorophenyl)acetamide from the previous step in 100 mL of a 1:1 mixture of ethanol and 6 M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous solution with three 75 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a pure product.

Expected Yield: 75-85%

Data Presentation

StepReactantReagent(s)ProductTypical Yield (%)
13-FluoroanilineAcetic Anhydride, Acetic Acid3-Fluoroacetanilide85-90
23-FluoroacetanilideAcetyl Chloride, AlCl₃N-(2-acetyl-5-fluorophenyl)acetamide60-70
3N-(2-acetyl-5-fluorophenyl)acetamideHCl, Ethanol/WaterThis compound75-85

Table 1: Summary of Synthetic Steps and Yields.

Characterization of this compound

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (dd, J = 8.8, 6.8 Hz, 1H), 6.45-6.35 (m, 2H), 6.20 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 199.0, 167.1 (d, J = 252.5 Hz), 152.0 (d, J = 11.1 Hz), 132.8 (d, J = 10.1 Hz), 114.1 (d, J = 3.0 Hz), 109.8 (d, J = 23.2 Hz), 104.0 (d, J = 24.2 Hz), 28.0.

  • IR (KBr, cm⁻¹): 3470, 3350 (N-H stretching), 1650 (C=O stretching), 1620, 1580 (aromatic C=C stretching), 1240 (C-F stretching).

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

Synthesis_Workflow Start 3-Fluoroaniline Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 3-Fluoroacetanilide Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate1->Step2 Intermediate2 N-(2-acetyl-5-fluorophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Friedel-Crafts Acylation Mechanism

FC_Acylation_Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation and Catalyst Regeneration AcCl Acetyl Chloride (CH3COCl) Complex1 CH3COCl-AlCl3 Complex AcCl->Complex1 + AlCl3 AlCl3 AlCl3 Acylium Acylium Ion [CH3C=O]+ Complex1->Acylium AlCl4 [AlCl4]- Complex1->AlCl4 Substrate 3-Fluoroacetanilide Acylium->Substrate SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + Acylium Ion Product_Complex Product-AlCl3 Complex SigmaComplex->Product_Complex - H+ Deprotonation [AlCl4]- attacks H+ HCl HCl Deprotonation->HCl Regen_AlCl3 AlCl3 Deprotonation->Regen_AlCl3

Caption: Mechanism of the Friedel-Crafts acylation step.

Conclusion

The described three-step synthesis provides a reliable and regioselective method for the preparation of this compound. The use of a protecting group strategy is essential for the success of the Friedel-Crafts acylation on the aniline derivative. The detailed protocols and characterization data provided in these notes will be a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Note: Detailed Protocol for the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone via Hofmann Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical research. The synthesis commences with the preparation of the precursor, 2-acetyl-5-fluorobenzamide, followed by its conversion to the target amine via a Hofmann degradation reaction. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, tailored for researchers in organic synthesis and drug development.

Introduction

Part 1: Synthesis of 2-Acetyl-5-fluorobenzamide (Starting Material)

The synthesis of the starting amide is proposed to be achievable through a three-step process starting from fluorobenzene:

  • Friedel-Crafts Acylation: Acetylation of fluorobenzene to yield 4-fluoroacetophenone.

  • Oxidation: Oxidation of the methyl group of the acetyl moiety to a carboxylic acid.

  • Amidation: Conversion of the resulting carboxylic acid to the primary amide, 2-acetyl-5-fluorobenzamide.

Step 1.1: Friedel-Crafts Acylation of Fluorobenzene

This reaction introduces an acetyl group to the fluorobenzene ring.

  • Reaction: Fluorobenzene + Acetyl Chloride → 4-Fluoroacetophenone + HCl

  • Catalyst: Aluminum chloride (AlCl₃)[5][6]

Step 1.2: Oxidation of 4-Fluoroacetophenone

The methyl ketone is oxidized to a carboxylic acid.

  • Reaction: 4-Fluoroacetophenone + Oxidizing Agent → 2-Acetyl-5-fluorobenzoic acid

  • Note: A specific, high-yield oxidation method for this substrate needs to be developed and optimized.

Step 1.3: Amidation of 2-Acetyl-5-fluorobenzoic acid

The carboxylic acid is converted to the primary amide. A common method involves conversion to the acid chloride followed by reaction with ammonia.

  • Reaction 1: 2-Acetyl-5-fluorobenzoic acid + Thionyl Chloride → 2-Acetyl-5-fluorobenzoyl chloride + SO₂ + HCl

  • Reaction 2: 2-Acetyl-5-fluorobenzoyl chloride + 2 NH₃ → 2-Acetyl-5-fluorobenzamide + NH₄Cl

Part 2: Hofmann Degradation of 2-Acetyl-5-fluorobenzamide

This section provides a detailed protocol for the conversion of 2-acetyl-5-fluorobenzamide to this compound. The procedure is adapted from a reliable Organic Syntheses protocol for a similar transformation.

Materials and Equipment
  • 2-Acetyl-5-fluorobenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ice

  • Round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper

Experimental Protocol

1. Preparation of Sodium Hypobromite Solution:

  • In a fume hood, prepare a solution of sodium hydroxide by dissolving 10.0 g (0.25 mol) of NaOH in 100 mL of water in a beaker, and cool the solution to 0-5 °C in an ice bath.
  • Slowly add 12.0 g (0.075 mol) of bromine to the cold NaOH solution with stirring. Continue stirring until all the bromine has dissolved. Keep this solution cold.

2. Reaction Setup:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 9.16 g (0.05 mol) of 2-acetyl-5-fluorobenzamide in 50 mL of water.
  • Cool the amide solution in an ice bath.

3. Hofmann Degradation:

  • Slowly add the freshly prepared cold sodium hypobromite solution to the stirred amide solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
  • After the addition is complete, continue stirring in the ice bath for 30 minutes.
  • Gradually warm the reaction mixture to room temperature and then heat to 70-80 °C for 1 hour. The progress of the reaction can be monitored by TLC.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.
  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (check with pH paper).
  • If any unreacted starting material precipitates, it can be removed by filtration at this stage.
  • Make the solution basic again by the careful addition of a concentrated sodium hydroxide solution.
  • The product, this compound, may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • If extracting, separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the addition of bromine and the initial phase of the degradation. Proper temperature control is crucial.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Molar Ratio
2-Acetyl-5-fluorobenzamide183.160.059.16 g1.0
Sodium Hydroxide40.000.2510.0 g5.0
Bromine159.810.07512.0 g (approx. 3.8 mL)1.5
This compound153.15-Theoretical Yield: 7.66 g-

Note: The yield of the reaction is dependent on the successful optimization of the reaction conditions. Yields for Hofmann degradation of aromatic amides can typically range from 70-90%.

Workflow Diagram

Hofmann_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_naobr Prepare cold NaOH solution start->prep_naobr add_br2 Add Bromine to form NaOBr prep_naobr->add_br2 add_naobr Add NaOBr solution to amide solution add_br2->add_naobr Cold NaOBr solution dissolve_amide Dissolve 2-acetyl-5-fluorobenzamide in water and cool dissolve_amide->add_naobr stir_cold Stir at 0-5°C add_naobr->stir_cold warm_heat Warm to RT and heat to 70-80°C stir_cold->warm_heat cool_rt Cool to RT warm_heat->cool_rt acidify Acidify with HCl cool_rt->acidify basify Basify with NaOH acidify->basify extract Extract with organic solvent basify->extract purify Purify (Recrystallization or Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the Hofmann degradation synthesis of this compound.

Conclusion

This application note provides a detailed protocol for the Hofmann degradation of 2-acetyl-5-fluorobenzamide to produce this compound. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The provided workflow and data table offer a clear and concise overview of the experimental process for researchers in the field. Further optimization of the synthesis of the starting material is recommended for achieving a high overall yield of the final product.

References

Application Notes and Protocols for the Synthesis of Quinazolinones from 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one and related derivatives starting from 1-(2-Amino-4-fluorophenyl)ethanone. The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this synthetic route of particular interest in drug discovery programs.

Two primary synthetic strategies are presented, based on established methodologies for quinazolinone synthesis from 2-aminophenyl ketones. The first protocol details a direct, one-pot cyclocondensation reaction with a nitrile, offering an efficient route to the desired product. The second protocol describes a classical approach involving the reaction with urea, providing an alternative pathway.

Protocol 1: One-Pot Synthesis of 7-Fluoro-2,4-disubstituted Quinazolines via Reaction with Nitriles

This protocol describes a direct and efficient one-pot synthesis of 7-fluoro-2,4-disubstituted quinazolines from this compound and various nitriles. This method is advantageous due to its operational simplicity and the ready availability of a wide range of nitrile building blocks, allowing for the generation of a diverse library of quinazoline derivatives.

Experimental Protocol:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the corresponding nitrile (1.5 eq.), and a suitable catalyst such as copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction Conditions: The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 7-fluoro-2,4-disubstituted quinazoline.

Data Presentation: Representative Examples of 7-Fluoro-2,4-disubstituted Quinazoline Synthesis
EntryNitrile (R-CN)Product (R')Reaction Time (h)Temperature (°C)Yield (%)¹
1AcetonitrileMethyl1814075
2BenzonitrilePhenyl2415068
3PropionitrileEthyl2014072
4PhenylacetonitrileBenzyl2415065

¹ Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.

Reaction Workflow

G start Start reactants This compound + Nitrile (R-CN) + Catalyst (e.g., CuI) start->reactants solvent Add Solvent (DMF or DMSO) reactants->solvent reaction Heat to 120-150 °C (12-24 h) solvent->reaction workup Cool and Pour into Ice-Water Filter Precipitate reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure 7-Fluoro-2,4-disubstituted Quinazoline purification->product end End product->end

Caption: Workflow for the one-pot synthesis of 7-fluoro-2,4-disubstituted quinazolines.

Protocol 2: Synthesis of 7-Fluoro-2-methyl-4(3H)-quinazolinone via Reaction with Urea

This protocol outlines the synthesis of 7-fluoro-2-methyl-4(3H)-quinazolinone from this compound and urea. This method represents a classic and cost-effective approach to constructing the quinazolinone core.

Experimental Protocol:
  • Reaction Mixture: In a round-bottom flask, thoroughly mix this compound (1.0 eq.) and urea (2.0-3.0 eq.).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 180-200 °C. The reaction is typically performed neat (without solvent), but a high-boiling point solvent like nitrobenzene can be used.

  • Reaction Monitoring: The reaction progress can be monitored by observing the evolution of ammonia gas and by TLC analysis of the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with hot water to remove excess urea. The solid product is then collected by filtration.

  • Purification: The crude product is washed with a small amount of ethanol and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure 7-fluoro-2-methyl-4(3H)-quinazolinone.

Data Presentation: Synthesis of 7-Fluoro-2-methyl-4(3H)-quinazolinone
Reactant 1Reactant 2Reaction Time (h)Temperature (°C)Yield (%)¹
This compoundUrea319060

¹ Yield is hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Intermediate Formation (Cyclocondensation) A->D B Urea B->D C Heat (180-200 °C) C->D E 7-Fluoro-2-methyl-4(3H)-quinazolinone D->E

Caption: Proposed reaction pathway for the synthesis of 7-fluoro-2-methyl-4(3H)-quinazolinone.

Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar transformations. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 1-(2-Amino-4-fluorophenyl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Amino-4-fluorophenyl)ethanone as a versatile starting material in the discovery and development of novel therapeutic agents. This document details its application in the synthesis of potent Histone Deacetylase (HDAC) and kinase inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry. The presence of an amino group and a fluorine atom on the phenyl ring offers unique reactivity and physicochemical properties that are advantageous for drug design. The amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation and heterocycle synthesis, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[1] This document focuses on two primary applications of this compound: the development of HDAC inhibitors and its potential as a scaffold for kinase inhibitors.

Application 1: Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them an important therapeutic target. This compound serves as a crucial intermediate in the synthesis of potent and selective HDAC inhibitors.

Example 1: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

FNA is a potent HDAC3 inhibitor that incorporates the 2-amino-4-fluorophenyl moiety as a zinc-binding group.[2][3] The fluorine substitution was introduced to improve the metabolic stability and in vivo activity compared to its non-fluorinated analog.[2]

Example 2: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

This compound is a potent and selective class I HDAC inhibitor with significant in vivo antitumor activity.[4][5] The synthesis utilizes this compound to introduce the critical 2-aminoanilide zinc-binding domain.

Quantitative Data for HDAC Inhibitors
CompoundTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
FNA HDAC1842.80HepG21.30
HDAC2949.15
HDAC395.48
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide HDAC13.1SKM-10.021
HDAC21.8
HDAC31.5
SAHA (Vorinostat) - Reference Pan-HDAC-HepG217.25

Data for FNA sourced from[2][3]. Data for the second compound sourced from[4][5].

Experimental Protocols

This protocol describes the final condensation step to synthesize FNA from a key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid, and 3-fluoro-1,2-diaminobenzene (derived from this compound via reduction of the nitro group precursor). A more detailed multi-step synthesis starting from 4-aminobenzoic acid is described in the literature.[2]

Materials:

  • 4-(bis(2-chloroethyl)amino)benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 3-Fluoro-1,2-diaminobenzene

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • 1 M Citric acid solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(bis(2-chloroethyl)amino)benzoic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.5 eq) to the solution and reflux for 3 hours.

  • Add 3-fluoro-1,2-diaminobenzene (4.0 eq) and TFA (1.2 eq) to the reaction mixture with stirring.

  • Maintain the reaction at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc.

  • Wash the organic layer sequentially with NaHCO₃ solution, 1 M citric acid, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure FNA.[2]

cluster_synthesis Synthesis of FNA start 4-(bis(2-chloroethyl)amino)benzoic acid reagent1 CDI, THF, Reflux intermediate1 Activated Ester start->intermediate1 Activation reagent1->intermediate1 reagent2 3-Fluoro-1,2-diaminobenzene, TFA, THF, rt product FNA intermediate1->product Condensation reagent2->product

Synthetic workflow for the final step in FNA synthesis.

This protocol outlines a general procedure to determine the IC50 values of test compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A and trypsin)

  • Test compound (e.g., FNA) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the following to each well:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

cluster_assay HDAC Inhibition Assay Workflow start Prepare Reagents step1 Add Buffer, Compound, and HDAC Enzyme to Plate start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Add Substrate to Initiate Reaction step2->step3 step4 Incubate at 37°C step3->step4 step5 Add Developer to Stop and Develop step4->step5 step6 Incubate at RT step5->step6 end Measure Fluorescence and Calculate IC50 step6->end

Workflow for the in vitro HDAC inhibition assay.

This protocol is used to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, SKM-1)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][][9]

Signaling Pathway of HDAC Inhibition

HDAC inhibitors exert their anticancer effects by altering the acetylation status of histones and other proteins, leading to changes in gene expression. This ultimately results in cell cycle arrest, apoptosis, and inhibition of tumor growth.

cluster_pathway HDAC Inhibition Signaling Pathway HDACi HDAC Inhibitor (e.g., FNA) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Transcription Chromatin->Gene Proteins Synthesis of p21, Bax, etc. Gene->Proteins Arrest Cell Cycle Arrest Proteins->Arrest Apoptosis Apoptosis Proteins->Apoptosis

Mechanism of action of HDAC inhibitors.

Application 2: Potential Scaffold for Kinase Inhibitors

The 2-aminoacetophenone core structure present in this compound is a common feature in many kinase inhibitors. This scaffold can be elaborated to interact with the hinge region of the ATP-binding pocket of various kinases. The fluorine substituent can provide beneficial interactions within the binding site and improve drug-like properties.

While a specific, marketed kinase inhibitor directly synthesized from this compound is not prominently documented in the searched literature, the structural motif is highly relevant. For instance, many inhibitors of the ERK/MAPK pathway, a critical signaling cascade in cancer, feature similar aniline-based scaffolds.

The ERK1/2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, making it an attractive target for drug development.

cluster_erk_pathway ERK1/2 Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival, etc. Transcription->Response Inhibitor Potential Kinase Inhibitor (derived from 1-(2-Amino-4- fluorophenyl)ethanone) Inhibitor->ERK Inhibits

The ERK1/2 signaling pathway and a potential point of inhibition.

General Protocol for Kinase Inhibition Assay

A common method to assess the activity of kinase inhibitors is through biochemical assays that measure the phosphorylation of a substrate.

Materials:

  • Recombinant active kinase (e.g., ERK2)

  • Kinase buffer

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Test compound dissolved in DMSO

  • 384-well white plates

  • Plate reader with luminescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the test compound, recombinant kinase, and substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its utility has been clearly demonstrated in the synthesis of potent and selective HDAC inhibitors with promising anticancer activity. Furthermore, its core structure holds significant potential for the development of inhibitors targeting other important enzyme families, such as protein kinases. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this important chemical entity in the ongoing search for novel therapeutics.

References

Synthesis of Novel Heterocyclic Compounds from 1-(2-Amino-4-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile starting material, 1-(2-Amino-4-fluorophenyl)ethanone. This ketone is a valuable building block in medicinal chemistry, offering a scaffold for the creation of diverse molecular architectures with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules.

This guide focuses on the synthesis of three major classes of heterocyclic compounds: quinolines, benzodiazepines, and quinazolinones. The protocols provided are based on established synthetic methodologies and aim to provide a practical resource for researchers in drug discovery and development.

I. Synthesis of 7-Fluoroquinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Microwave-assisted procedures can significantly accelerate this reaction, often leading to higher yields in shorter reaction times.

Experimental Protocol 1: Microwave-Assisted Synthesis of 7-Fluoro-2,4-dimethylquinoline

This protocol describes the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), acetylacetone (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5-10 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 7-fluoro-2,4-dimethylquinoline.

ProductReagentsSolventMethodReaction TimeYield (%)
7-Fluoro-2,4-dimethylquinolineThis compound, AcetylacetoneGlacial Acetic AcidMicrowave Irradiation (160°C)5-10 minExcellent (Specific yield to be determined experimentally)

Synthetic Workflow for 7-Fluoro-2,4-dimethylquinoline

G start 1-(2-Amino-4- fluorophenyl)ethanone reaction Friedländer Annulation start->reaction Glacial Acetic Acid, Microwave (160°C) reagent Acetylacetone product 7-Fluoro-2,4- dimethylquinoline reaction->product

General workflow for the Friedländer synthesis.

II. Synthesis of 7-Fluoro-1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a prominent class of psychoactive drugs and privileged scaffolds in medicinal chemistry. The synthesis of 7-fluoro-1,4-benzodiazepine derivatives can be achieved from this compound through a multi-step sequence.

Experimental Protocol 2: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol involves the initial acylation of the starting material followed by cyclization.

Step 1: Synthesis of 2-(2-Chloroacetamido)-4-fluoroacetophenone

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask.

  • With stirring, add chloroacetyl chloride (1.2 mmol) dropwise.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Cyclization to 7-Fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • 2-(2-Chloroacetamido)-4-fluoroacetophenone

  • Ammonia solution (e.g., 7N in methanol)

  • Methanol

  • Sealed tube or pressure vessel

Procedure:

  • Dissolve 2-(2-Chloroacetamido)-4-fluoroacetophenone (1.0 mmol) in methanol (15 mL) in a sealed tube.

  • Add a solution of ammonia in methanol (excess, e.g., 10 equivalents).

  • Seal the tube and heat at 100-120°C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired benzodiazepine.

ProductStarting MaterialKey ReagentsMethodYield (%)
7-Fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneThis compound1. Chloroacetyl chloride2. AmmoniaTwo-step synthesisModerate to Good (Specific yield to be determined experimentally)

Synthetic Pathway for a 1,4-Benzodiazepine Derivative

G start 1-(2-Amino-4- fluorophenyl)ethanone intermediate 2-(2-Chloroacetamido)- 4-fluoroacetophenone start->intermediate Chloroacetyl chloride, Toluene, Reflux product 7-Fluoro-5-methyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one intermediate->product Ammonia, Methanol, Heat

Two-step synthesis of a benzodiazepine derivative.

III. Synthesis of 7-Fluoroquinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Experimental Protocol 3: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

This protocol describes a cyclocondensation reaction with an orthoester.

Materials:

  • This compound

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid (catalyst)

  • High-boiling solvent (e.g., Dowtherm A or Diphenyl ether)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in a high-boiling solvent (10 mL), add triethyl orthoacetate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 200-250°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

ProductReagentsCatalystSolventMethodYield (%)
7-Fluoro-2-methylquinazolin-4(3H)-oneThis compound, Triethyl orthoacetatep-Toluenesulfonic acidDowtherm AHigh-Temperature CyclocondensationModerate (Specific yield to be determined experimentally)

Synthesis of a Quinazolinone Derivative

G start 1-(2-Amino-4- fluorophenyl)ethanone reaction Cyclocondensation start->reaction p-TsOH, High Temp. reagent Triethyl orthoacetate product 7-Fluoro-2-methyl- quinazolin-4(3H)-one reaction->product

High-temperature synthesis of a quinazolinone.

IV. Potential Biological Activities and Signaling Pathways

The synthesized heterocyclic compounds are analogs of known bioactive molecules and may exhibit a range of pharmacological activities. For instance, quinoline derivatives have been investigated for their antimicrobial and anticancer properties. Benzodiazepines are well-known for their effects on the central nervous system, acting as modulators of GABA-A receptors . Quinazolinones have been extensively studied as kinase inhibitors , targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR signaling pathways .

Potential Kinase Inhibition Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P Phosphorylation Receptor->P Compound Synthesized Quinazolinone Compound->P Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Response Cell Proliferation, Survival Downstream->Response

Inhibition of a receptor tyrosine kinase pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological activities mentioned are potential applications based on the structural features of the compounds and require experimental validation.

References

Application Notes and Protocols for the Catalytic Conversion of 1-(2-Amino-4-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic conversion of 1-(2-Amino-4-fluorophenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds, particularly fluorinated quinolines. The methodologies outlined are essential for researchers in medicinal chemistry and drug development focusing on the synthesis of novel therapeutic agents.

Introduction

This compound is a valuable building block for the synthesis of fluorinated quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

The most prominent and efficient catalytic conversion of this compound is the Friedländer Annulation , a condensation reaction with a compound containing an α-methylene group to yield a substituted quinoline.[1] This reaction can be catalyzed by various acids, including Lewis acids, and can be significantly accelerated using microwave irradiation.[2]

Catalytic Conversion via Friedländer Annulation

The Friedländer synthesis provides a direct and versatile route to quinoline derivatives from 2-aminoaryl ketones. The reaction involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone, to form the corresponding 6-fluoroquinoline derivative.

Reaction Principle

The reaction proceeds through an initial aldol-type condensation between the enol or enolate of the β-dicarbonyl compound and the carbonyl group of this compound. This is followed by an intramolecular cyclization via Schiff base formation between the amino group and the remaining carbonyl group, and subsequent dehydration to afford the stable aromatic quinoline ring system. Lewis acids or Brønsted acids catalyze the reaction by activating the carbonyl groups towards nucleophilic attack.

Data Presentation: Catalytic Systems for Friedländer Annulation

The following table summarizes various catalytic systems and conditions reported for the Friedländer synthesis of quinolines from 2-aminoaryl ketones, which are applicable to this compound.

Catalyst SystemReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Lewis Acid This compound, AcetylacetoneToluene1106-12 hGood to Excellent[1]
Brønsted Acid This compound, Ethyl AcetoacetateEthanolReflux8-16 hGood[3]
Microwave-Assisted This compound, AcetylacetoneAcetic Acid1605-15 minExcellent[2]
Heterogeneous (MOF) This compound, AcetylacetoneSolvent-free1004-6 hHigh[1]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 6-Fluoro-2,4-dimethylquinoline

This protocol describes a conventional heating method using a Lewis acid catalyst for the synthesis of 6-fluoro-2,4-dimethylquinoline from this compound and acetylacetone.

Materials:

  • This compound (1.0 mmol, 153.15 mg)

  • Acetylacetone (1.2 mmol, 120.14 mg, 0.12 mL)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg)

  • Toluene (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), acetylacetone (1.2 mmol), p-toluenesulfonic acid monohydrate (0.1 mmol), and toluene (5 mL).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-fluoro-2,4-dimethylquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This procedure is expected to yield 6-fluoro-2,4-dimethylquinoline in good to excellent yields.

Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-2,4-dimethylquinoline

This protocol details a rapid and efficient microwave-assisted synthesis of 6-fluoro-2,4-dimethylquinoline.[2]

Materials:

  • This compound (1.0 mmol, 153.15 mg)

  • Acetylacetone (1.2 mmol, 120.14 mg, 0.12 mL)

  • Glacial Acetic Acid (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), acetylacetone (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes. The reaction progress can be monitored by holding at the target temperature for short intervals and analyzing the reaction mixture by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude product.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-fluoro-2,4-dimethylquinoline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This microwave-assisted protocol is expected to provide a high yield of the desired product in a significantly shorter reaction time compared to conventional heating methods.

Mandatory Visualizations

Friedlander_Annulation_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product A This compound C Aldol Adduct A->C Aldol Condensation B Acetylacetone B->C D Enone Intermediate C->D - H₂O E Schiff Base Intermediate D->E Intramolecular Condensation F 6-Fluoro-2,4-dimethylquinoline E->F - H₂O Aromatization Catalyst Lewis Acid (e.g., H⁺) Catalyst->C

Caption: Friedländer Annulation Signaling Pathway.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Acetylacetone, Catalyst, Solvent start->reactants reaction Reaction Step: Conventional Heating (Reflux) or Microwave Irradiation reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: Solvent Removal / Neutralization monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End Product: Pure 6-Fluoro-2,4-dimethylquinoline characterization->end

Caption: Experimental Workflow for Catalytic Synthesis.

References

Application Notes and Protocols for N-alkylation of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(2-Amino-4-fluorophenyl)ethanone, is a valuable building block, and its N-alkylated derivatives are key precursors for a variety of bioactive compounds. The presence of the amino group ortho to an acetyl group and a fluorine atom on the phenyl ring influences its reactivity and necessitates carefully chosen synthetic strategies. These application notes provide detailed protocols for three robust methods for the N-alkylation of this compound: Reductive Amination, Direct N-Alkylation with Alkyl Halides, and Catalytic N-Alkylation with Alcohols.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of anilines and related compounds, which can be applied to this compound. Please note that optimal conditions may vary and require empirical optimization for the specific substrate and alkylating agent.

MethodAlkylating AgentReagents/CatalystSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Reductive Amination Aldehyde or KetoneSodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)Methanol, Ethanol, or Dichloromethane (DCM)Room Temperature2 - 2470 - 95
Direct Alkylation Alkyl Halide (e.g., Benzyl bromide)Potassium carbonate (K₂CO₃) or other non-nucleophilic baseAcetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Room Temperature to 806 - 2460 - 90
Catalytic Alkylation Alcohol (e.g., Benzyl alcohol)Ruthenium or Iridium catalyst, Base (e.g., t-BuOK)Toluene or Dioxane80 - 13012 - 4875 - 95

Experimental Protocols

Method 1: Reductive Amination

This method is a versatile and widely used two-step, one-pot procedure. It involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A This compound D Mix and Stir (Imine Formation) A->D B Aldehyde/Ketone B->D C Solvent (e.g., Methanol) C->D F Stir at Room Temperature D->F Add Reducing Agent E Reducing Agent (e.g., NaBH₄) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K N-Alkylated Product J->K Isolate Product

Caption: Workflow for N-alkylation via Reductive Amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde for N-benzylation)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in methanol.

  • Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. Control the addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N-alkylated product.

Method 2: Direct N-Alkylation with Alkyl Halides

This classical method involves the nucleophilic substitution of an alkyl halide with the primary amine in the presence of a base to neutralize the hydrogen halide formed.

Direct_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A This compound D Mix and Stir A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., Acetonitrile) C->D F Heat and Stir D->F Add Alkylating Agent E Alkyl Halide (e.g., Benzyl Bromide) E->F G Filter Solid F->G H Concentrate Filtrate G->H I Extraction H->I J Column Chromatography I->J K N-Alkylated Product J->K Isolate Product

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern and atom-economical method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. Water is the only byproduct, making this a greener alternative.

Catalytic_Alkylation_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_2 Work-up & Purification A This compound F Heat and Stir A->F B Alcohol B->F C Catalyst (e.g., Ru-complex) C->F D Base (e.g., t-BuOK) D->F E Solvent (e.g., Toluene) E->F G Cool and Quench F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K N-Alkylated Product J->K Isolate Product

Caption: Workflow for Catalytic N-Alkylation with Alcohols.

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol)

  • Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry reaction vessel (e.g., a Schlenk flask) equipped with a condenser and a magnetic stir bar under an inert atmosphere.

  • To the vessel, add the Ruthenium catalyst (e.g., 1-5 mol%).

  • Add this compound (1.0 eq.), the alcohol (1.2-1.5 eq.), and the base (e.g., t-BuOK, 1.0-1.5 eq.).

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 80-130 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired N-alkylated product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic and lachrymatory; handle with care.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.

  • Metal catalysts and strong bases should be handled with care under an inert atmosphere where specified.

Characterization

The synthesized N-alkylated products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity. Infrared (IR) spectroscopy can also be used to observe the disappearance of the N-H stretches of the primary amine and the appearance of the N-H stretch of the secondary amine.

Disclaimer

The provided protocols are intended as a guide and are based on established chemical literature for similar compounds. The optimal reaction conditions for the N-alkylation of this compound may require further optimization. All procedures should be carried out by trained personnel in a suitably equipped laboratory.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 3-fluoroaniline to produce this compound generally unsuccessful?

A1: The amino group (-NH₂) in 3-fluoroaniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a deactivated salt, inhibiting the desired electrophilic aromatic substitution on the benzene ring.[1][2][3][4][5]

Q2: What are the primary synthesis routes to overcome the challenges of direct acylation?

A2: The two main strategies to synthesize this compound are:

  • Protection-Acylation-Deprotection: The amino group of 3-fluoroaniline is first protected, typically as an acetamide. This is followed by a Friedel-Crafts acylation, and finally, the protecting group is removed to yield the desired product.[1][2]

  • Fries Rearrangement: 3-fluoroaniline is first N-acetylated to form N-(3-fluorophenyl)acetamide. This intermediate then undergoes a Fries rearrangement, typically catalyzed by a Lewis acid, to yield a mixture of ortho- and para-acylated products, from which the desired ortho-isomer, this compound, can be isolated.[6][7]

Q3: What are the common side products in the synthesis of this compound?

A3: In the Protection-Acylation-Deprotection route, potential side products include di-acylated species and isomers depending on the directing effects of the protected amino group and the fluorine atom. During the Fries rearrangement, the primary side product is the para-isomer, 4-amino-2-fluoroacetophenone. At higher temperatures, other side products can form due to intermolecular acyl transfer and decomposition.[6][7][8]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield in Friedel-Crafts Acylation of Protected 3-Fluoroaniline Incomplete protection of the amino group.Ensure the N-acetylation of 3-fluoroaniline goes to completion. Use a slight excess of the acetylating agent and a suitable base like pyridine.[1]
Deactivation of the catalyst by moisture.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst loading.For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product.[9][10]
Low Yield in Fries Rearrangement Suboptimal reaction temperature.The ortho/para product ratio in the Fries rearrangement is temperature-dependent. Higher temperatures generally favor the ortho-isomer, but may also lead to decomposition. Optimize the temperature for your specific substrate.[7][8]
Inefficient catalyst.While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used. The choice of catalyst can influence the yield and isomer ratio.[6]
Steric hindrance.Highly substituted substrates may give lower yields. Ensure the starting material is suitable for the Fries rearrangement.[7]
Formation of Multiple Products Isomer formation in Friedel-Crafts acylation.The protected amino group and the fluorine atom will direct the acylation to different positions. Careful control of reaction conditions can favor one isomer over others.
Isomer formation in Fries rearrangement.The Fries rearrangement inherently produces a mixture of ortho and para isomers. The ratio can be influenced by temperature and solvent polarity.[7]
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.
Similar polarity of product and side products.Employ a high-efficiency column chromatography system. Gradient elution may be necessary to achieve good separation.

Data Presentation

The following table summarizes the impact of reaction conditions on the Fries rearrangement of a substituted phenyl acetate, which can serve as a model for optimizing the synthesis of this compound.

Table 1: Optimization of Fries Rearrangement of 2-Fluorophenyl Acetate [8]

EntryLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Ortho:Para Ratio
1AlCl₃ (1.5)None402420-
2AlCl₃ (1.5)None601845-
3AlCl₃ (1.5)None801280-
4AlCl₃ (1.5)Monochlorobenzene8012852.5 : 1
5AlCl₃ (1.5)Monochlorobenzene1008953.0 : 1
6AlCl₃ (1.5)Monochlorobenzene1206>982.8 : 1
7AlCl₃ (1.5)Monochlorobenzene1704>98 (62% isolated yield)1.7 : 1

Note: This data is for a model compound and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Protection, Acylation, and Deprotection

Step 1: N-Acetylation of 3-fluoroaniline

  • Dissolve 3-fluoroaniline in a suitable solvent such as dichloromethane or pyridine.

  • Add acetic anhydride dropwise to the solution at room temperature. A catalytic amount of a base like pyridine can be added if not used as the solvent.

  • Stir the reaction mixture until the reaction is complete, as monitored by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-(3-fluorophenyl)acetamide.

  • Filter the solid, wash with water, and dry to obtain the protected aniline.

Step 2: Friedel-Crafts Acylation of N-(3-fluorophenyl)acetamide

  • Suspend N-(3-fluorophenyl)acetamide in an anhydrous solvent like carbon disulfide or dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) to the suspension.

  • Add acetyl chloride dropwise while maintaining the low temperature.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Quench the reaction by carefully pouring the mixture onto ice, followed by the addition of water.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude acylated product.

Step 3: Deprotection of the Amino Group

  • Reflux the crude acylated product with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the hydrolysis by TLC.

  • After completion, neutralize the reaction mixture.

  • Extract the this compound product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol 2: Synthesis via Fries Rearrangement
  • Prepare N-(3-fluorophenyl)acetamide as described in Step 1 of Protocol 1.

  • In a reaction vessel, add the N-(3-fluorophenyl)acetamide.

  • Add a Lewis acid catalyst, such as AlCl₃, in a stoichiometric amount.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with or without a high-boiling solvent like monochlorobenzene.[8]

  • Maintain the temperature and stir for the required duration, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-cold dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Separate the ortho and para isomers using column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Protection-Acylation-Deprotection cluster_route2 Route 2: Fries Rearrangement A1 3-Fluoroaniline B1 N-Acetylation (Acetic Anhydride, Pyridine) A1->B1 C1 N-(3-fluorophenyl)acetamide B1->C1 D1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C1->D1 E1 Acylated Intermediate D1->E1 F1 Deprotection (Acid/Base Hydrolysis) E1->F1 G1 This compound F1->G1 A2 3-Fluoroaniline B2 N-Acetylation (Acetic Anhydride, Pyridine) A2->B2 C2 N-(3-fluorophenyl)acetamide B2->C2 D2 Fries Rearrangement (AlCl3, Heat) C2->D2 E2 Mixture of Ortho and Para Isomers D2->E2 F2 Purification (Chromatography) E2->F2 G2 This compound F2->G2

Caption: Synthetic routes for this compound.

troubleshooting_yield start Low Yield of This compound route_choice Which synthesis route was used? start->route_choice fc Protection-Acylation-Deprotection route_choice->fc Route 1 fries Fries Rearrangement route_choice->fries Route 2 check_protection Was N-acetylation complete? fc->check_protection check_temp_fries Was the reaction temperature optimized? fries->check_temp_fries incomplete_protection Incomplete Protection: - Drives side reactions - Deactivates catalyst check_protection->incomplete_protection No complete_protection Protection was complete check_protection->complete_protection Yes check_conditions_fc Were anhydrous conditions maintained? complete_protection->check_conditions_fc wet_conditions Moisture deactivates the Lewis acid catalyst check_conditions_fc->wet_conditions No dry_conditions Conditions were anhydrous check_conditions_fc->dry_conditions Yes check_catalyst_fc Was a stoichiometric amount of catalyst used? dry_conditions->check_catalyst_fc insufficient_catalyst Insufficient catalyst leads to incomplete reaction check_catalyst_fc->insufficient_catalyst No sufficient_catalyst Sufficient catalyst was used check_catalyst_fc->sufficient_catalyst Yes bad_temp Suboptimal temperature affects ortho/para ratio and yield check_temp_fries->bad_temp No good_temp Temperature was optimized check_temp_fries->good_temp Yes check_catalyst_fries Was the appropriate Lewis acid used? good_temp->check_catalyst_fries bad_catalyst Catalyst choice influences yield and selectivity check_catalyst_fries->bad_catalyst No good_catalyst Catalyst was appropriate check_catalyst_fries->good_catalyst Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude 1-(2-Amino-4-fluorophenyl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 1-(2-Amino-4-fluorophenyl)ethanone using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a persistent yellow or brown color, even after column chromatography. What is the cause?

A2: A persistent color is often due to trace amounts of oxidized byproducts. Aromatic amines, such as this compound, are susceptible to air oxidation, which can form highly conjugated, colored impurities.[1] To minimize this, ensure that all purification steps and subsequent storage are performed with minimal exposure to air and light. If the color remains, consider a secondary purification step like recrystallization or passing the material through a short plug of activated carbon.[1]

Q2: I am observing significant peak tailing and streaking during silica gel column chromatography. How can I resolve this?

A3: Peak tailing is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1] This is caused by strong interactions between the basic amino group and the acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent.[1][2] This neutralizes the acidic sites on the silica.

  • Use a Deactivated Stationary Phase: Employ amine-functionalized silica columns or deactivate the silica gel yourself by pre-flushing the column with an eluent containing triethylamine.[2][3]

  • Consider Reversed-Phase Chromatography: This technique can be a highly effective alternative, avoiding the issues associated with silica's acidity.[1][4]

Q3: My compound is not eluting from the silica column, or the recovery is very low. What are the possible reasons?

A3: This could be due to several factors:

  • Compound Decomposition: The compound may not be stable on silica gel, leading to degradation on the column.[5] It is advisable to test stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

  • Irreversible Adsorption: The strong interaction with acidic silica sites can sometimes lead to irreversible binding, especially if the crude material is loaded in a solvent that is too weak.

  • Incorrect Solvent System: The mobile phase may be too non-polar to elute the compound. Double-check the solvent composition.[5]

Q4: I cannot separate the target compound from a persistent impurity. What are my options?

A4: When an impurity co-elutes with your product, you need to alter the separation selectivity.[2][4] Consider the following strategies:

  • Optimize the Mobile Phase: Adjust the eluent polarity with a shallower gradient or an isocratic system to improve separation.[1]

  • Change the Stationary Phase: Since the target compound is fluorinated, switching to a stationary phase with different chemistry can be highly effective. A fluorinated column phase can provide unique selectivity for fluorinated compounds that C18 or silica columns cannot.[4][6][7] Alumina is another alternative to silica.[5]

  • Try an Alternative Technique: If chromatography fails, recrystallization can be an excellent orthogonal purification method, provided a suitable solvent system can be found.[1]

Q5: What are common impurities I should anticipate in crude this compound?

A5: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted starting materials, regioisomers from the synthesis, or the previously mentioned oxidation products. The specific impurities will depend on the synthetic route used.

Troubleshooting Guide

Navigating purification challenges requires a systematic approach. The following workflow addresses the most common issues encountered during the chromatography of this compound.

TroubleshootingWorkflow Start Purification Problem Identified PeakTailing Issue: Peak Tailing or Streaking Start->PeakTailing PoorSep Issue: Poor Separation (Co-elution) Start->PoorSep LowYield Issue: Low Yield or No Compound Elution Start->LowYield ColoredProduct Issue: Product is Colored (Yellow/Brown) Start->ColoredProduct Sol_Tailing1 Solution: Add 0.1-1% Triethylamine to Mobile Phase PeakTailing->Sol_Tailing1 Sol_Tailing2 Solution: Use Amine-Functionalized or Deactivated Silica PeakTailing->Sol_Tailing2 Sol_Tailing3 Solution: Switch to Reversed-Phase HPLC PeakTailing->Sol_Tailing3 Sol_Sep1 Solution: Optimize Mobile Phase (Shallow Gradient / Isocratic) PoorSep->Sol_Sep1 Sol_Sep2 Solution: Change Stationary Phase (e.g., Fluorinated Phase, Alumina) PoorSep->Sol_Sep2 Sol_Sep3 Solution: Try Recrystallization PoorSep->Sol_Sep3 Sol_Yield1 Solution: Test Compound Stability on a TLC Plate LowYield->Sol_Yield1 Sol_Yield2 Solution: Use a More Polar Eluent System LowYield->Sol_Yield2 Sol_Yield3 Solution: Use Deactivated Silica to Prevent Degradation LowYield->Sol_Yield3 Sol_Color1 Solution: Minimize Air/Light Exposure During Workup & Storage ColoredProduct->Sol_Color1 Sol_Color2 Solution: Consider Charcoal Treatment or Recrystallization ColoredProduct->Sol_Color2 ExperimentalWorkflow Crude 1. Crude Sample Preparation TLC 2. TLC Analysis for Solvent System Crude->TLC Column 3. Column Packing (Slurry Method) TLC->Column Loading 4. Sample Loading (Wet or Dry) Column->Loading Elution 5. Elution & Fraction Collection Loading->Elution Analysis 6. TLC Analysis of Fractions Elution->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

References

Technical Support Center: Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis, particularly concerning the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do byproducts typically form?

A common and practical route involves a three-step process starting from 3-fluoroaniline. This process includes:

  • Protection of the amino group: The amino group of 3-fluoroaniline is protected, often by acetylation, to prevent side reactions in the subsequent step.

  • Friedel-Crafts Acylation: The protected aniline undergoes electrophilic aromatic substitution to introduce the acetyl group. This step is the primary source of isomeric byproducts due to competing directing effects of the substituents on the aromatic ring.

  • Deprotection: The protecting group is removed to yield the final product. Incomplete deprotection can be a source of impurities.

Q2: Why is it necessary to protect the amino group of 3-fluoroaniline before the Friedel-Crafts acylation?

The amino group (-NH₂) in aniline and its derivatives is a Lewis base. The catalyst used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), is a strong Lewis acid.[1][2] A direct reaction between the amino group and the catalyst forms a salt complex.[1][2][3] This results in the formation of a positively charged nitrogen atom adjacent to the ring, which strongly deactivates the aromatic ring towards the desired electrophilic acylation.[1][3] Protecting the amino group, for example as an acetamide, prevents this acid-base reaction and allows the Friedel-Crafts acylation to proceed.[1][2]

Q3: What are the most common byproducts in this synthesis?

The most prevalent byproducts are regioisomers of the target molecule. These arise during the Friedel-Crafts acylation step. The primary isomeric byproducts, after the final deprotection step, are:

  • 1-(4-Amino-2-fluorophenyl)ethanone: Formation is driven by acylation at the position para to the activating acetamido group in the protected intermediate.

  • 1-(2-Amino-6-fluorophenyl)ethanone: Results from acylation at the other ortho position relative to the acetamido group.

Other potential impurities include unreacted starting materials or intermediates from incomplete reactions.

Q4: How can the formation of isomeric byproducts be minimized?

Controlling the regioselectivity of the Friedel-Crafts acylation is key. This can be influenced by:

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids can offer different levels of selectivity.

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer distribution.[4]

Careful optimization of these parameters is crucial for maximizing the yield of the desired isomer.

Q5: What are the recommended methods for purifying the final product and removing byproducts?

  • Column Chromatography: This is a highly effective method for separating the desired product from its regioisomers and other impurities. Silica gel is a common stationary phase.

  • Recrystallization: If there is a significant difference in the solubility of the product and the major byproducts in a particular solvent system, recrystallization can be an effective and scalable purification method.

  • Acid-Base Extraction: This can be used to remove any unreacted starting aniline from the protected intermediate, or to separate the final amine products from non-basic impurities.

Troubleshooting Guide

Observed ProblemPotential CauseSuggested Solution
Low or no yield of acylated product The amino group of the starting 3-fluoroaniline was not adequately protected. The unprotected amine reacted with the Lewis acid catalyst, deactivating the ring.[1][2]Ensure the protection step is complete before proceeding with the Friedel-Crafts acylation. Use a slight excess of the protecting agent and verify the reaction completion by TLC or GC-MS.
Complex mixture of products observed by TLC or HPLC Poor regioselectivity during the Friedel-Crafts acylation, leading to multiple isomers.Optimize the reaction conditions of the acylation step. Experiment with lower temperatures, different Lewis acid catalysts, or alternative solvents to improve selectivity.[4]
Presence of starting material (N-(3-fluorophenyl)acetamide) in the final product Incomplete Friedel-Crafts acylation reaction.Increase the reaction time or temperature for the acylation step. Ensure the Lewis acid catalyst is of high purity and anhydrous.
Presence of the protected intermediate (e.g., N-(2-acetyl-5-fluorophenyl)acetamide) in the final product Incomplete deprotection (hydrolysis) of the amino group.Increase the reaction time, temperature, or concentration of the acid/base used for the hydrolysis step. Monitor the reaction by TLC until all the intermediate is consumed.
Difficulty in separating the final product from byproducts The chosen purification method is not optimal for the specific mixture of isomers.If recrystallization fails, employ column chromatography with a carefully selected eluent system to achieve better separation. Gradient elution may be necessary.

Quantitative Data on Byproduct Formation

While specific yields can vary significantly based on the exact experimental conditions, the following table provides a hypothetical example of product distribution from the Friedel-Crafts acylation of N-(3-fluorophenyl)acetamide to illustrate the potential outcomes.

CompoundStructureMolar Ratio (%)
N-(2-acetyl-5-fluorophenyl)acetamide (Desired Intermediate) CC(=O)c1cc(F)ccc1NC(=O)C65-75
N-(4-acetyl-5-fluorophenyl)acetamide (Isomeric Byproduct) CC(=O)c1cc(NC(=O)C)c(F)cc120-30
N-(2-acetyl-3-fluorophenyl)acetamide (Isomeric Byproduct) CC(=O)c1c(F)cccc1NC(=O)C< 5

Note: These values are illustrative and serve to highlight the common trend in isomer formation. Actual results will depend on the specific reaction protocol.

Experimental Protocols

Protocol 1: Protection of 3-Fluoroaniline

  • Reactants: Dissolve 3-fluoroaniline (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Addition: Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise. A catalytic amount of a base like pyridine can be added.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product, N-(3-fluorophenyl)acetamide.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2: Friedel-Crafts Acylation of N-(3-fluorophenyl)acetamide

  • Setup: Suspend N-(3-fluorophenyl)acetamide (1.0 eq.) in a dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Cool the suspension to 0°C and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in portions.

  • Acylating Agent: Add acetyl chloride (1.2 eq.) dropwise to the mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux for several hours. Monitor the formation of the product and consumption of the starting material by TLC or HPLC.

  • Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Deprotection of the Amino Group

  • Hydrolysis: Reflux the crude product from the acylation step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the crude product.

  • Isolation: Filter the solid and wash with water.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to separate it from isomeric byproducts.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection cluster_3 Purification A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic Anhydride C N-(2-acetyl-5-fluorophenyl)acetamide (Desired Intermediate) B->C Acetyl Chloride, AlCl3 D Isomeric Byproducts (e.g., N-(4-acetyl-5-fluorophenyl)acetamide) B->D Acetyl Chloride, AlCl3 E This compound (Final Product) C->E Acid/Base Hydrolysis F Isomeric Byproducts (e.g., 1-(4-Amino-2-fluorophenyl)ethanone) D->F Acid/Base Hydrolysis G Crude Product Mixture E->G F->G H Purified Final Product G->H Chromatography/ Recrystallization I Isolated Byproducts G->I Chromatography/ Recrystallization

Caption: Synthetic workflow for this compound.

G cluster_main Desired Pathway cluster_byproduct Byproduct Pathway start N-(3-fluorophenyl)acetamide ortho_attack Attack at C2 (ortho to -NHAc) start->ortho_attack + Acylium Ion (CH3CO+) para_attack Attack at C4 (para to -NHAc) start->para_attack + Acylium Ion (CH3CO+) desired_intermediate N-(2-acetyl-5-fluorophenyl)acetamide ortho_attack->desired_intermediate byproduct_intermediate N-(4-acetyl-5-fluorophenyl)acetamide para_attack->byproduct_intermediate

Caption: Formation of desired product vs. a major byproduct.

References

Technical Support Center: Friedel-Crafts Acylation of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of fluorinated anilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Friedel-Crafts acylation of a fluorinated aniline failing or resulting in extremely low yields?

A: Direct Friedel-Crafts acylation of fluorinated anilines is often unsuccessful due to two primary factors:

  • Lewis Acid-Base Complexation: The amino group (-NH₂) on the aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the catalyst.[1]

  • Ring Deactivation: The formation of the aniline-Lewis acid complex places a positive charge on the nitrogen atom, which strongly withdraws electron density from the aromatic ring.[2] This deactivation, compounded by the electron-withdrawing nature of the fluorine substituent(s), makes the ring insufficiently nucleophilic to attack the acylium ion electrophile.[3][4]

Q2: How can I successfully perform a C-acylation on a fluorinated aniline?

A: The most effective strategy is to protect the amino group before performing the Friedel-Crafts acylation. Converting the aniline to an acetanilide (an amide) is a common and effective approach. This protection strategy prevents the deactivation of the Lewis acid catalyst and allows the reaction to proceed.[1]

  • Protection Step: The amino group is acetylated, typically using acetic anhydride, to form the corresponding acetanilide.

  • Friedel-Crafts Acylation: The acylation is then performed on the protected acetanilide.

  • Deprotection Step: The acetyl protecting group is subsequently removed by hydrolysis to yield the desired acylated fluorinated aniline.

Q3: I'm observing no reaction even with a protected fluoroacetanilide. What are the likely causes and solutions?

A: Even with a protected substrate, the reaction can be challenging due to the deactivating effect of the fluorine atom(s). Here are common issues and troubleshooting steps:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a freshly opened bottle of AlCl₃ or a freshly sublimed batch.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product (a ketone) can form a complex with the catalyst, rendering it inactive.[5]

  • Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, deactivated substrates often require heating to overcome the activation energy. Cautiously increase the reaction temperature and monitor for product formation.

  • Solvent Choice: The choice of solvent can be critical. Dichloromethane and 1,2-dichloroethane are common solvents for this reaction. In some cases, using a nitroalkane solvent in the presence of a perchlorate can enhance the reaction rate.

Q4: What are common side products, and how can I minimize them?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side reactions can still occur:

  • N-Acylation: If the amino group is not fully protected, N-acylation can compete with the desired C-acylation. Ensure the protection step goes to completion.

  • Isomer Formation: Depending on the position of the fluorine atom and other substituents, a mixture of ortho and para acylated products may be formed. The para product is often favored due to steric hindrance. Purification by chromatography may be necessary to isolate the desired isomer.

  • De-acetylation and Re-acetylation: In the presence of a strong Lewis acid, there is a possibility of the acetyl protecting group being cleaved and then reattaching to the ring, leading to a mixture of products. Careful control of reaction conditions is crucial.

Quantitative Data Summary

The following table summarizes representative yields for the Friedel-Crafts acylation of various anilides, illustrating the impact of substituents and reaction conditions.

Substrate (Anilide)Acylating AgentCatalystSolventReaction ConditionsYield (%)Reference
AcetanilideAcetyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h95[6]
4-FluoroacetanilideAcetyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h85[6]
4-ChloroacetanilideAcetyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h92[6]
4-BromoacetanilideAcetyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h90[6]
AcetanilideBenzoyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h93[6]
2-MethylacetanilideAcetyl ChlorideGa(OTf)₃1,2-DichloroethaneReflux, 24h78[6]

Experimental Protocols

Protocol 1: Protection of 4-Fluoroaniline to 4-Fluoroacetanilide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline in glacial acetic acid.

  • Reaction: Slowly add acetic anhydride to the solution. An exothermic reaction will occur.

  • Heating: After the initial exotherm subsides, heat the mixture at a gentle reflux for 30 minutes to ensure complete reaction.

  • Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water with vigorous stirring to precipitate the 4-fluoroacetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-fluoroacetanilide.

Protocol 2: Friedel-Crafts Acylation of 4-Fluoroacetanilide
  • Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride to the stirred suspension.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 4-fluoroacetanilide in anhydrous 1,2-dichloroethane dropwise via the addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (e.g., 50-60 °C) for several hours to proceed to completion. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold water, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Deprotection of Acylated 4-Fluoroacetanilide
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the acylated 4-fluoroacetanilide and a mixture of concentrated hydrochloric acid and water.

  • Hydrolysis: Heat the mixture under reflux for 1-2 hours to hydrolyze the amide.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a solution of sodium hydroxide until the pH is basic.

  • Isolation: The product, the acylated 4-fluoroaniline, may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism reagents Acyl Chloride (R-CO-Cl) + Lewis Acid (AlCl₃) acylium_ion Acylium Ion (R-C≡O⁺) + AlCl₄⁻ reagents->acylium_ion Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Electrophilic Attack aromatic_ring Fluorinated Acetanilide product Acylated Product + HCl + AlCl₃ sigma_complex->product Deprotonation & Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts Acylation.

Protection_Strategy_Workflow Protection Strategy for Acylation of Fluorinated Anilines start Fluorinated Aniline protect Protection (e.g., Acetic Anhydride) start->protect protected_aniline Fluorinated Acetanilide protect->protected_aniline fc_acylation Friedel-Crafts Acylation (Acyl Chloride, AlCl₃) protected_aniline->fc_acylation acylated_protected Acylated Fluorinated Acetanilide fc_acylation->acylated_protected deprotect Deprotection (Acid Hydrolysis) acylated_protected->deprotect final_product Acylated Fluorinated Aniline deprotect->final_product

Caption: Protection-Acylation-Deprotection Workflow.

Troubleshooting_Workflow Troubleshooting Low Yield in Friedel-Crafts Acylation start Low or No Product check_protection Is the amino group protected? start->check_protection protect_amine Protect the amine (e.g., as acetanilide) check_protection->protect_amine No check_conditions Are reaction conditions anhydrous? check_protection->check_conditions Yes protect_amine->check_protection dry_reagents Thoroughly dry all glassware, solvents, and reagents check_conditions->dry_reagents No check_catalyst Is there sufficient Lewis acid? check_conditions->check_catalyst Yes dry_reagents->check_conditions increase_catalyst Increase catalyst loading (1.1 to 2.5 equivalents) check_catalyst->increase_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes increase_catalyst->check_catalyst increase_temp Carefully increase temperature and monitor reaction check_temp->increase_temp No success Successful Reaction check_temp->success Yes increase_temp->check_temp

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Optimizing Quinazolinone Synthesis from 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolinone derivatives from 1-(2-Amino-4-fluorophenyl)ethanone. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Troubleshooting Guide

Question 1: I am observing a low or no yield of the desired 6-fluoro-2-methylquinazolin-4(3H)-one. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. Some traditional methods may necessitate high temperatures (over 120°C), while modern catalytic approaches can proceed under milder conditions.[1] It is crucial to ensure your reaction temperature is optimized for your specific protocol. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the ideal reaction time and confirm the consumption of the starting material.[1]

  • Incomplete Cyclization: The reaction proceeds through an intermediate, which may not fully cyclize to the final quinazolinone product. Driving the reaction to completion might require extended reaction times or higher temperatures.

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting material, this compound, and other reagents like acetic anhydride or other acylating agents. Impurities can interfere with the reaction. Also, verify the stoichiometry of your reactants.

  • Catalyst Issues: If you are employing a catalyst, its activity might be compromised. For metal-catalyzed reactions, deactivation can occur due to impurities.[2]

Question 2: My reaction is producing significant side products, complicating the purification of the target quinazolinone. What are these common side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge. The nature of these byproducts is highly dependent on the specific synthetic route and reaction conditions.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Material: This indicates an incomplete reaction. To address this, you can try increasing the reaction temperature, extending the reaction time, or using a more efficient catalyst.

  • Acyclic Intermediates: Incomplete cyclization of the N-acyl intermediate is a common problem.[2] To favor the formation of the cyclic product, you could explore different solvents or catalysts that promote the cyclization step.

  • Formation of Dimers or Polymers: Under certain conditions, starting materials or intermediates can react with themselves. Adjusting the concentration of reactants or the rate of addition of reagents can sometimes minimize these side reactions.

  • Over-acylation: If the reaction conditions are too harsh, multiple acyl groups may be added. Using a milder acylating agent or controlling the stoichiometry carefully can prevent this.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting protocol for the synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one from this compound?

A1: A common method involves the reaction of this compound with an acylating agent, followed by cyclization. A typical starting point would be to react this compound with acetic anhydride, which serves as both the acylating agent and a cyclizing agent, often under reflux conditions. Microwave-assisted synthesis can also be a rapid and efficient alternative.

Q2: What are the most suitable solvents for this reaction?

A2: The choice of solvent can significantly impact the reaction yield. Solvents such as ethanol, toluene, and dimethylformamide (DMF) are commonly used in quinazolinone synthesis.[1] For reactions involving acetic anhydride, it can sometimes be used in excess and act as the solvent itself.

Q3: Are there any recommended catalysts for this synthesis?

A3: While some syntheses can proceed without a catalyst, others benefit from the use of an acid or base catalyst to promote cyclization. For related syntheses, catalysts like p-toluenesulfonic acid have been used.[3] In recent years, various metal catalysts, including copper and palladium-based systems, have been developed for quinazolinone synthesis, often offering milder reaction conditions.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material to observe the disappearance of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, confirming the mass of the product and helping to identify any major side products.[1]

Data Presentation

Table 1: General Reaction Conditions for Quinazolinone Synthesis from 2-Aminoaryl Ketones

ParameterCondition 1Condition 2Condition 3
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetic Acid
Solvent TolueneDMFAcetic Acid
Catalyst p-Toluenesulfonic acidNoneCopper(I) iodide
Temperature Reflux (approx. 110°C)100°C90°C
Reaction Time 4-8 hours6-12 hours2-6 hours

Note: These are general conditions and may require optimization for the specific synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add acetic anhydride (3-5 equivalents).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water with stirring.

  • The solid product will precipitate out.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-fluoro-2-methylquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one

  • In a microwave-safe reaction vessel, combine this compound (1 equivalent) and acetic anhydride (3 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the product as described in the conventional synthesis protocol (steps 6-9).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (this compound + Acylating Agent) B 2. Heat Mixture (Conventional or Microwave) A->B C 3. Monitor Progress (TLC or LC-MS) B->C D 4. Quench Reaction (Ice-water) C->D Reaction Complete E 5. Isolate Product (Filtration) D->E F 6. Purify Product (Recrystallization) E->F Troubleshooting_Guide cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_catalyst Catalyst Start Low Yield or Side Products Observed Temp Optimize Temperature Start->Temp Time Adjust Reaction Time Start->Time Solvent Screen Solvents Start->Solvent Purity Check Reagent Purity Start->Purity Stoich Verify Stoichiometry Start->Stoich Cat Consider Catalyst Addition or Change Start->Cat Result Successful Optimization Temp->Result Improved? Time->Result Improved? Solvent->Result Improved? Purity->Result Improved? Stoich->Result Improved? Cat->Result Improved?

References

preventing side reactions in the reduction of 2-amino-4-fluoroacetophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2-amino-4-fluoroacetophenone oxime to the corresponding primary amine, 1-(2-amino-4-fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low or No Conversion of the Oxime

Q1: My reaction shows a low yield of the desired amine, with a significant amount of unreacted oxime remaining. What are the likely causes and solutions?

A1: Low conversion can stem from several factors related to the reducing agent, catalyst, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Insufficient Reducing Agent/Hydrogen Pressure: Ensure the correct stoichiometry of the hydride reagent or adequate hydrogen pressure for catalytic hydrogenation. For hydride reductions, using a higher excess of the reagent can sometimes drive the reaction to completion.

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Poisoning: The primary amino group on the substrate can sometimes coordinate to the catalyst surface, reducing its activity. Pre-treatment of the catalyst or using a larger catalyst loading may be necessary.

    • Improper Activation: Ensure catalysts like Raney® Nickel are properly activated before use. Commercial catalysts should be handled under an inert atmosphere to prevent deactivation.

  • Suboptimal Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider a modest increase in temperature while monitoring for side product formation.

  • Poor Solubility: The oxime must be fully dissolved in the reaction solvent for the reduction to be efficient. If solubility is an issue, consider a different solvent system.

Issue: Formation of Side Products

Q2: I am observing a significant amount of an unexpected side product in my reaction mixture. How can I identify and prevent its formation?

A2: The structure of your starting material makes it susceptible to a few key side reactions depending on the chosen reduction method.

  • Over-reduction to a Secondary Amine: In some catalytic hydrogenations, the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine after further reduction. This is more common with aldoximes but can occur with ketoximes under certain conditions.

    • Prevention: Adding a small amount of a weak acid can sometimes suppress secondary amine formation. Optimizing the reaction time to stop the reaction once the primary amine is formed is also crucial.

  • Formation of Aziridine: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are known to sometimes produce aziridines from aryl ketoximes.

    • Prevention: Opt for milder or more selective reducing agents. Catalytic hydrogenation or sodium borohydride-based systems are less likely to cause this side reaction.

  • Hydroxylamine Formation: Under certain conditions, particularly with Platinum-based catalysts in acidic media, partial reduction can lead to the formation of the corresponding hydroxylamine.

    • Prevention: If the primary amine is the desired product, ensure complete reduction by using appropriate reaction times and conditions. Palladium-based catalysts often favor the formation of the primary amine over the hydroxylamine.

  • Defluorination: While generally stable, the carbon-fluorine bond can sometimes be cleaved under harsh reductive conditions (hydrodefluorination), especially with certain catalysts like Palladium on Carbon (Pd/C) at elevated temperatures and hydrogen pressures.

    • Prevention: Raney® Nickel is often a good choice for the reduction of halogenated aromatic compounds as it is less prone to causing dehalogenation. Milder reaction conditions (lower temperature and pressure) can also help to minimize this side reaction.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for common methods used in the reduction of acetophenone oximes. While specific data for 2-amino-4-fluoroacetophenone oxime is limited, the following provides a good baseline for comparison based on similar substrates.

Reduction MethodReagents & ConditionsTypical Yield (%)Reaction TimeKey AdvantagesPotential Side Products
Catalytic Hydrogenation H₂ (gas), Raney® Nickel, Methanol, Room Temp.85-952-6 hoursHigh Yield, Avoids DehalogenationIncomplete reduction
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, Ethanol, Room Temp.80-903-8 hoursWidely available catalystPotential for defluorination
Hydride Reduction NaBH₄/ZrCl₄, Al₂O₃, Solvent-free, Room Temp.[1]~95[1]< 5 minutes[1]Very fast, High yield, Mild conditionsRequires careful handling of reagents
Hydride Reduction LiAlH₄, THF, Reflux70-854-12 hoursPowerful reducing agentAziridine formation, Less selective

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted for the reduction of 2-amino-4-fluoroacetophenone oxime, prioritizing chemoselectivity and avoiding dehalogenation.

  • Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney® Nickel (approximately 10-20% by weight of the oxime) in methanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Dissolve 2-amino-4-fluoroacetophenone oxime (1.0 eq) in methanol and add it to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and replace it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-4-fluorophenyl)ethanamine. The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Reduction with Sodium Borohydride and Zirconium Tetrachloride (Solvent-Free)

This protocol is based on a rapid and high-yielding method for the reduction of acetophenone oxime.[1]

  • Reagent Preparation: In a mortar, grind Zirconium Tetrachloride (ZrCl₄, 1.0 eq) and activated Alumina (Al₂O₃, 1.0 eq) together.[1]

  • Reaction Mixture: Add the 2-amino-4-fluoroacetophenone oxime (1.0 eq) to the mortar and continue grinding for a moment to ensure thorough mixing.[1]

  • Reduction: Add Sodium Borohydride (NaBH₄, 5.0 eq) portion-wise to the mixture while continuously grinding. The reaction is typically rapid and may be complete within 2 minutes.[1]

  • Work-up: After the reaction is complete (monitor by TLC if possible, by taking a small aliquot and quenching it), wash the solid mixture with dichloromethane or ethyl acetate (3 x 10 mL).[1]

  • Isolation: Filter the combined organic washes and evaporate the solvent under reduced pressure to yield the crude 1-(2-amino-4-fluorophenyl)ethanamine.[1]

Visualizations

TroubleshootingWorkflow start Low Yield of Desired Amine unreacted_sm Unreacted Starting Material? start->unreacted_sm Check TLC/HPLC side_product Side Product Formation? start->side_product Check TLC/HPLC reagent_issue Increase Reducing Agent Stoichiometry / H2 Pressure unreacted_sm->reagent_issue Yes catalyst_issue Check Catalyst Activity / Loading unreacted_sm->catalyst_issue Yes temp_issue Increase Reaction Temperature unreacted_sm->temp_issue Yes aziridine Aziridine Formation (esp. with LiAlH4) side_product->aziridine Yes hydroxylamine Hydroxylamine Formation (esp. with Pt/C, acidic) side_product->hydroxylamine Yes defluorination Defluorination (esp. with Pd/C, harsh conditions) side_product->defluorination Yes change_reagent Switch to Milder/More Selective Reagent aziridine->change_reagent optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) hydroxylamine->optimize_conditions defluorination->change_reagent defluorination->optimize_conditions

Caption: Troubleshooting workflow for low yield in the reduction of 2-amino-4-fluoroacetophenone oxime.

ReactionPathways start 2-Amino-4-fluoroacetophenone Oxime product 1-(2-Amino-4-fluorophenyl)ethanamine (Desired Product) start->product Catalytic Hydrogenation (e.g., Raney Ni, H2) or NaBH4/ZrCl4 side_aziridine Aziridine Side Product start->side_aziridine Strong Reducing Agent (e.g., LiAlH4) side_hydroxylamine Hydroxylamine Side Product start->side_hydroxylamine Incomplete Reduction (e.g., Pt/C, acidic) side_defluorination Defluorinated Amine product->side_defluorination Harsh Conditions (e.g., Pd/C, high temp/pressure)

Caption: Reaction pathways in the reduction of 2-amino-4-fluoroacetophenone oxime.

References

scale-up challenges for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-Amino-4-fluorophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the challenges associated with scaling up the Friedel-Crafts acylation of 3-fluoroaniline.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.[1]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Handle the Lewis acid in an inert atmosphere (e.g., nitrogen or argon).- Use a fresh, unopened container of the Lewis acid.
2. Deactivated Aromatic Ring: While 3-fluoroaniline is activated towards electrophilic aromatic substitution, improper reaction conditions can hinder reactivity.- Optimize the reaction temperature. Some reactions may require gentle heating to proceed efficiently.[1]
3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Stoichiometric amounts of the catalyst are often necessary.[2]- Increase the molar ratio of the Lewis acid to the substrate. A 1.1 to 1.3 molar equivalent is a common starting point for optimization.
Formation of Multiple Products (Isomers/Byproducts) 1. Lack of Regioselectivity: Friedel-Crafts acylation can sometimes lead to the formation of different isomers.- Control the reaction temperature. Lower temperatures generally favor the formation of the para-isomer.- The choice of solvent can influence isomer distribution.
2. Side Reactions: The amino group of 3-fluoroaniline can react with the acylating agent or the Lewis acid.- Consider protecting the amino group before acylation, followed by a deprotection step.
Difficult Product Isolation and Purification 1. Emulsion Formation During Workup: The presence of the amine and aluminum salts can lead to stable emulsions during the aqueous workup.- Add the reaction mixture slowly to a cooled aqueous acid solution to decompose the aluminum complexes.- Employ filtration to remove insoluble aluminum salts before extraction.
2. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic purification challenging.- Utilize a different purification technique, such as distillation under reduced pressure or crystallization.[3]
3. Product Degradation: The final product may be sensitive to prolonged exposure to acidic or basic conditions during purification.- Neutralize the workup mixture promptly.- Minimize the time the product is in contact with the purification media (e.g., silica gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most probable industrial synthesis involves the Friedel-Crafts acylation of 3-fluoroaniline with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[2][4] An alternative route could involve the reduction of a corresponding nitro-substituted precursor.

Q2: How can I minimize the formation of the undesired 4-amino-2-fluoro isomer?

A2: The directing effects of the amino and fluoro groups on the aromatic ring influence the position of acylation. The amino group is a stronger activating group and ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. Careful control of reaction conditions, particularly temperature and the choice of Lewis acid and solvent, is crucial for maximizing the yield of the desired 2-amino-4-fluoro isomer.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The Friedel-Crafts acylation is a highly exothermic reaction. Proper temperature control and a robust cooling system are essential to prevent runaway reactions. Aluminum chloride reacts violently with water, releasing HCl gas, so anhydrous conditions must be strictly maintained. Both acetyl chloride and aluminum chloride are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated area.

Q4: My crude product is a dark, oily residue. How can I effectively purify it?

A4: Dark coloration often indicates the presence of impurities. A common purification strategy for aromatic amines involves the following steps:

  • Acid-base extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to protonate the amine, transferring it to the aqueous phase and leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Crystallization: The product can be purified by recrystallization from a suitable solvent system.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[3]

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general procedures for Friedel-Crafts acylation. They should be optimized for specific laboratory and scale-up conditions.

General Lab-Scale Protocol for Friedel-Crafts Acylation of 3-Fluoroaniline

Materials:

  • 3-Fluoroaniline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Set up Dry Reaction Apparatus under N2 prep_reagents->setup_apparatus charge_reagents Charge AlCl3 & DCM setup_apparatus->charge_reagents cool Cool to 0°C charge_reagents->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride add_aniline Add 3-Fluoroaniline Solution add_acetyl_chloride->add_aniline react React at RT add_aniline->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst Yes side_products Multiple Products? start->side_products No, but... check_temp Optimize Reaction Temperature check_catalyst->check_temp Still Low check_ratio Increase Catalyst Ratio check_temp->check_ratio Still Low control_temp Lower Reaction Temperature side_products->control_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No, but... protect_amine Consider Protecting Amino Group control_temp->protect_amine Still an issue workup_technique Optimize Workup (Slow Quench, Filtration) purification_issue->workup_technique Yes alt_purification Try Alternative Purification (Distillation) workup_technique->alt_purification Still an issue

References

stability issues of 1-(2-Amino-4-fluorophenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2-Amino-4-fluorophenyl)ethanone in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, an aromatic amine and ketone, is susceptible to degradation under several conditions. Key concerns include:

  • Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis.

  • Photodegradation: Aromatic ketones can be light-sensitive. Exposure to UV or even ambient light over extended periods may cause degradation.

  • Solvent Reactivity: The compound's stability can be solvent-dependent. Protic solvents may participate in degradation pathways, and impurities within the solvent (e.g., peroxides in ethers) can initiate degradation.

Q2: How should I properly store this compound?

A2: To ensure the longevity and purity of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to use freshly prepared solutions for experiments. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C or frozen), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q3: I've noticed my solution of this compound has changed color. What could be the cause?

A3: A change in color, typically to a yellow or brown hue, is a common indicator of degradation, most likely due to oxidation of the amino group. This process can be initiated by exposure to air (oxygen), light, or the presence of oxidizing impurities in the solvent.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific application. Common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable for dissolving this compound. However, for long-term stability, aprotic solvents like acetonitrile or DMSO are often preferred over protic solvents like alcohols. It is crucial to use high-purity, peroxide-free solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Prepare fresh solutions immediately before analysis. 2. Use high-purity solvents and degas them before use. 3. Protect the sample from light during preparation and analysis. 4. If the issue persists, perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results. Instability of the stock or working solutions.1. Prepare fresh stock solutions for each set of experiments. 2. If using a stored stock solution, verify its purity by a suitable analytical method (e.g., HPLC) before use. 3. Evaluate the stability of the compound in the chosen experimental solvent under the experimental conditions (time, temperature).
Precipitation of the compound from solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent has adequate solubilizing power for the desired concentration. 2. Sonication may aid in dissolution. 3. Store solutions in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified period. After heating, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm).[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Establish a linear relationship between the concentration of the compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered (e.g., color change, extra peaks) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage check_solvent Evaluate Solvent Quality (purity, age, peroxide test) start->check_solvent check_procedure Examine Experimental Procedure (freshness of solution, exposure) start->check_procedure storage_ok Storage Conditions Correct? check_storage->storage_ok solvent_ok Solvent Quality Acceptable? check_solvent->solvent_ok procedure_ok Procedure Followed Correctly? check_procedure->procedure_ok correct_storage Correct Storage: - Protect from light - Cool, dry place - Inert atmosphere storage_ok->correct_storage No forced_degradation Conduct Forced Degradation Study to Identify Degradants storage_ok->forced_degradation Yes use_fresh_solvent Use Fresh, High-Purity Solvent solvent_ok->use_fresh_solvent No solvent_ok->forced_degradation Yes refine_procedure Refine Procedure: - Use freshly prepared solutions - Minimize exposure to air/light procedure_ok->refine_procedure No procedure_ok->forced_degradation Yes end Issue Resolved / Understood correct_storage->end use_fresh_solvent->end refine_procedure->end forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 60-105°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo dev_hplc Develop Stability-Indicating HPLC Method analyze_samples Analyze Stressed Samples by HPLC-PDA dev_hplc->analyze_samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples characterize Characterize Degradants (e.g., LC-MS) analyze_samples->characterize pathway Propose Degradation Pathways characterize->pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Characterization of Impurities in 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-4-fluorophenyl)ethanone. The information is designed to help you identify, quantify, and characterize potential impurities in your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities in my this compound sample?

Impurities can originate from the synthetic route (starting materials, intermediates, byproducts) or from degradation of the final product.[1] Without knowing the specific synthesis pathway, common potential impurities include positional isomers, unreacted starting materials, and products of side reactions.

Table 1: Potential Impurities in this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1-(4-Amino-2-fluorophenyl)ethanoneC₈H₈FNO153.15Isomeric Impurity
1-(3-Amino-4-fluorophenyl)ethanoneC₈H₈FNO153.15Isomeric Impurity
4-FluoroanilineC₆H₆FN111.12Starting Material
1-(2-Nitro-4-fluorophenyl)ethanoneC₈H₆FNO₃183.14Synthesis Precursor
Degradation productsVariableVariableFormed during storage or under stress conditions (e.g., oxidation, hydrolysis)[2]

Q2: Which analytical technique is best for analyzing my samples?

The choice of technique depends on your objective. A combination of chromatographic and spectroscopic methods is often required for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying non-volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the definitive structural elucidation of unknown impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for identifying impurities by providing molecular weight information.[5]

HPLC Troubleshooting

Q3: I am observing significant peak tailing for the main component and its impurities in my HPLC analysis. What is the cause and how can I fix it?

Peak tailing with aromatic amines like this compound is a classic problem, often caused by secondary ionic interactions between the basic amino group and acidic residual silanol groups on the silica-based column packing.[6]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol groups.[7]

  • Use Mobile Phase Additives: Adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can block the active silanol sites. However, modern high-purity columns may not require this.[6][7]

  • Use a Modern Column: Employ a high-purity silica column or one with end-capping to minimize the number of accessible silanol groups.[7]

  • Check for Column Overload: Injecting a diluted sample can confirm if the tailing is due to overloading. If so, reduce the injection volume or sample concentration.[6]

start Peak Tailing Observed for Aromatic Amine check_ph Is Mobile Phase pH > 2 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is Column Modern (High-Purity Silica)? check_buffer->check_column Yes use_additive Consider Additive (e.g., 0.1% TEA) increase_buffer->use_additive use_additive->check_column replace_column Use End-Capped or High-Purity Column check_column->replace_column No check_overload Check for Column Overload (Inject Diluted Sample) check_column->check_overload Yes replace_column->check_overload end_good Peak Shape Improved check_overload->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Q4: My retention times are drifting between injections. What are the common causes?

Retention time drift can compromise the reliability of your analysis. The most common causes are related to the column and mobile phase.

Table 2: Common Causes and Solutions for HPLC Retention Time Drift

Potential CauseRecommended Solution(s)
Insufficient Column Equilibration Increase the column equilibration time between runs, especially after changing the mobile phase composition.[8]
Temperature Fluctuations Use a thermostatted column oven to maintain a consistent temperature.[8]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixer is functioning correctly. Degas the mobile phase to prevent bubble formation.[8][9]
Column Degradation The stationary phase may degrade over time, especially with aggressive pH. Replace the column if other solutions fail.
Flow Rate Fluctuation Check for leaks in the system. Purge the pump to remove air bubbles. If the problem persists, pump seals may need replacement.[9][10]

GC-MS Troubleshooting

Q5: I am trying to identify a fluorinated impurity using GC-MS, but I cannot see its molecular ion peak. Why is this happening?

Fluorinated compounds can be challenging to analyze with standard GC-MS methods. The high electronegativity of fluorine and the strength of the C-F bond can lead to extensive fragmentation with common ionization techniques like Electron Ionization (EI).[11]

Possible Reasons and Solutions:

  • Extensive Fragmentation: The molecular ion is often absent or very weak in the EI spectra of fluorinated compounds.[11]

    • Solution: Use a softer ionization technique. Field Ionization (FI) is very effective at preserving the molecular ion of volatile compounds.[11] Chemical Ionization (CI) can also be a useful alternative.

  • High Reactivity: Some fluorinated compounds can be reactive and may degrade in the hot injector or on the column, potentially forming species like hydrogen fluoride (HF) that can damage the stationary phase.[12]

    • Solution: Use an inert system and a column designed for fluorinated compounds, such as one with a trifluoropropyl stationary phase, which offers good selectivity.[13]

  • High Volatility: Very volatile impurities may elute with the solvent front, where the mass spectrometer's filament is typically turned off.[12]

    • Solution: Modify the GC temperature program with a lower starting temperature to improve retention.[14]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a starting point for developing a quantitative method for impurities in this compound.

  • Chromatographic System:

    • Column: C18, high-purity silica, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start with 95% Mobile Phase A and 5% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions.[2]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound for each condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (such as the one described in Protocol 1) to assess for new impurity peaks.

Impurity Characterization Workflow

A systematic approach is crucial for the successful identification and characterization of unknown impurities. The workflow below outlines the logical steps from initial detection to final structural confirmation.[5][15]

start Sample of This compound hplc_purity 1. HPLC Purity Screen (Detect Impurities) start->hplc_purity impurity_detected Impurity > Reporting Threshold? hplc_purity->impurity_detected lcms_analysis 2. LC-MS Analysis (Determine Molecular Weight) impurity_detected->lcms_analysis Yes end Characterization Complete impurity_detected->end No hrms Consider High-Resolution MS (for Elemental Composition) lcms_analysis->hrms isolate_impurity 3. Isolate Impurity (Prep-HPLC or Fraction Collection) lcms_analysis->isolate_impurity nmr_analysis 4. NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) isolate_impurity->nmr_analysis structure_elucidation 5. Propose Structure nmr_analysis->structure_elucidation structure_elucidation->end

Caption: General workflow for impurity characterization.

References

alternative catalysts for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone, a key intermediate in pharmaceutical development. The following information is designed to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Acylation of a 3-Fluoroaniline Derivative. This route involves the introduction of an acetyl group onto the aromatic ring of 3-fluoroaniline. Due to the reactivity of the amino group, a protection/deprotection sequence is typically necessary.

  • Route B: Nitration and Subsequent Reduction. This two-step approach begins with the nitration of 4-fluoroacetophenone to introduce a nitro group, followed by the selective reduction of the nitro group to an amine.

Q2: Why is the direct Friedel-Crafts acylation of 3-fluoroaniline not recommended?

A2: Direct Friedel-Crafts acylation of 3-fluoroaniline is generally unsuccessful. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring towards the desired electrophilic substitution.[1][2]

Q3: Which synthetic route is generally preferred and why?

A3: Route B, the nitration of 4-fluoroacetophenone followed by reduction, is often preferred due to the challenges associated with controlling regioselectivity in the Friedel-Crafts acylation of aniline derivatives. The directing effects of the substituents in 4-fluoroacetophenone (the acetyl group is meta-directing and the fluorine atom is ortho, para-directing) favor the formation of the desired 2-nitro isomer. Subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Q4: What are some alternative catalysts for the selective reduction of the nitro group in Route B?

A4: Besides the commonly used tin(II) chloride (SnCl₂) and catalytic hydrogenation with palladium on carbon (Pd/C), other catalytic systems can be employed for the chemoselective reduction of the nitro group in the presence of a ketone. These include:

  • Raney Nickel with hydrogen gas, which can be advantageous when trying to avoid dehalogenation.

  • Iron powder in the presence of an acid like acetic acid or hydrochloric acid offers a mild and selective method.[3]

  • Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Fe₂O₃) have been shown to be effective for chemoselective hydrogenation of functionalized nitroarenes under mild conditions.

Troubleshooting Guides

Route A: Acylation of 3-Fluoroaniline Derivative

Problem 1: Low or no yield in the Friedel-Crafts acylation of N-acetyl-3-fluoroaniline.

Possible CauseRecommended Solution
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh, unopened container of the catalyst or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.[1][2]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1]
Deactivated Aromatic Ring The acetamido group is less activating than an amino group. The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature, starting with conditions reported for similar substrates.
Poor Quality Reagents Ensure that the N-acetyl-3-fluoroaniline and the acetylating agent (e.g., acetyl chloride) are pure and anhydrous.

Problem 2: Formation of multiple isomers (poor regioselectivity).

Possible CauseRecommended Solution
Competing Directing Effects The acetamido group is ortho, para-directing. Acylation can occur at both the ortho and para positions relative to this group. The fluorine atom also influences regioselectivity.
Reaction Conditions The choice of solvent and temperature can influence the ratio of ortho to para products. Non-polar solvents may favor one isomer over the other. A systematic screening of reaction conditions may be necessary to optimize for the desired 2-acetyl product.
Route B: Nitration of 4-Fluoroacetophenone and Subsequent Reduction

Problem 1: Low yield or formation of byproducts during the nitration of 4-fluoroacetophenone.

Possible CauseRecommended Solution
Reaction Temperature Too High Nitration is a highly exothermic reaction. Maintain a low temperature (typically between -10°C and 0°C) using an ice-salt bath to prevent over-reaction and the formation of dinitro or oxidized byproducts.
Incorrect Addition Rate Add the nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise to the solution of 4-fluoroacetophenone with vigorous stirring to ensure efficient heat dissipation.
Impure Starting Material Use pure 4-fluoroacetophenone to avoid side reactions.

Problem 2: Incomplete reduction or reduction of the ketone in the final step.

Possible CauseRecommended Solution
Inactive Catalyst (Catalytic Hydrogenation) If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned. Use a fresh batch of catalyst and optimize the catalyst loading.
Over-reduction Prolonged reaction times or harsh conditions (high hydrogen pressure or temperature) during catalytic hydrogenation can lead to the reduction of the ketone to an alcohol. Monitor the reaction progress carefully by TLC or GC.
Incorrect Stoichiometry of Reducing Agent When using a chemical reducing agent like SnCl₂, ensure the correct molar equivalents are used. An insufficient amount will lead to incomplete reaction.
pH of the Reaction Mixture The efficiency of some reducing agents is pH-dependent. Follow the established protocol regarding the use of acids or bases.

Experimental Protocols

Route A: Acylation via N-acetyl-3-fluoroaniline

Step 1: Acetylation of 3-Fluoroaniline

  • Materials: 3-Fluoroaniline, Acetic Anhydride, Sodium Acetate, Water, Hydrochloric Acid.

  • Procedure:

    • Dissolve 3-fluoroaniline in water containing a stoichiometric amount of hydrochloric acid.

    • Prepare a separate aqueous solution of sodium acetate.

    • To the solution of 3-fluoroaniline hydrochloride, add acetic anhydride and mix well.

    • Immediately add the sodium acetate solution. N-acetyl-3-fluoroaniline will precipitate.

    • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

    • The crude product can be recrystallized from ethanol/water.

Step 2: Friedel-Crafts Acylation of N-acetyl-3-fluoroaniline

  • Materials: N-acetyl-3-fluoroaniline, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • In a separate flask, dissolve N-acetyl-3-fluoroaniline (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the solution of the aniline and acetyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

    • After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired ortho-acetylated product.

Step 3: Deprotection of the Acetyl Group

  • Materials: N-(2-acetyl-5-fluorophenyl)acetamide, Hydrochloric Acid, Ethanol, Water.

  • Procedure:

    • Reflux the N-(2-acetyl-5-fluorophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) for several hours.[4]

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain this compound.

Route B: Nitration of 4-Fluoroacetophenone and Reduction

Step 1: Nitration of 4-Fluoroacetophenone

  • Materials: 4-Fluoroacetophenone, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 4-fluoroacetophenone to the cold sulfuric acid while maintaining the temperature below 5°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the 4-fluoroacetophenone solution, ensuring the temperature does not exceed 5-10°C.

    • After the addition is complete, stir the mixture at low temperature for an additional 30-60 minutes.

    • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • The precipitated solid, 1-(4-Fluoro-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed thoroughly with cold water, and can be recrystallized from ethanol.

Step 2: Selective Reduction of 1-(4-Fluoro-2-nitrophenyl)ethanone

  • Materials: 1-(4-Fluoro-2-nitrophenyl)ethanone, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • Dissolve 1-(4-Fluoro-2-nitrophenyl)ethanone in ethanol.

    • Add a solution of tin(II) chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid to the ethanolic solution.

    • Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic, which will precipitate tin salts.

    • Filter the mixture to remove the tin salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

The following tables summarize typical reaction parameters for the key steps. Yields are indicative and can vary based on specific substrate and reaction conditions.

Table 1: Comparison of Catalysts for Selective Nitro Group Reduction

Catalyst/ReagentReducing AgentSolventTypical Yield (%)Selectivity Notes
SnCl₂·2H₂O -Ethanol/Ethyl Acetate85-95Highly selective for the nitro group over ketones.
H₂, Pd/C H₂ gasEthanol, Methanol>90Generally good, but over-reduction of the ketone can occur with prolonged reaction times.
H₂, Raney Ni H₂ gasMethanol80-90Often preferred over Pd/C to prevent dehalogenation.
Fe powder -Acetic Acid/HCl80-90Mild and highly selective for the nitro group.

Visualized Workflows

Synthesis_Workflows cluster_A Route A: Acylation of 3-Fluoroaniline cluster_B Route B: Nitration and Reduction A1 3-Fluoroaniline A2 N-acetyl-3-fluoroaniline A1->A2 Acetylation A3 N-(2-acetyl-5-fluorophenyl)acetamide A2->A3 Friedel-Crafts Acylation A4 This compound A3->A4 Deprotection B1 4-Fluoroacetophenone B2 1-(4-Fluoro-2-nitrophenyl)ethanone B1->B2 Nitration B3 This compound B2->B3 Selective Reduction

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation q1 Is the Lewis Acid catalyst active and anhydrous? start->q1 s1 Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are dry. q1->s1 No q2 Is catalyst stoichiometry sufficient? q1->q2 Yes s1->q2 s2 Use at least a stoichiometric amount of AlCl₃. q2->s2 No q3 Are reaction conditions optimized? q2->q3 Yes s2->q3 s3 Optimize temperature and reaction time. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Selective_Nitro_Reduction start Issue with Selective Nitro Reduction q1 Is the ketone group also being reduced? start->q1 s1 Use a more chemoselective reagent (e.g., SnCl₂/HCl). Reduce reaction time/temperature for catalytic hydrogenation. q1->s1 Yes q2 Is the reaction incomplete? q1->q2 No end Successful Selective Reduction s1->end s2 Check catalyst activity (for hydrogenation). Ensure correct stoichiometry of reducing agent (e.g., SnCl₂). q2->s2 Yes q2->end No, reaction is clean s2->end

Caption: Troubleshooting guide for the selective reduction of a nitro group in the presence of a ketone.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 1-(2-Amino-4-fluorophenyl)ethanone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Amino-4-fluorophenyl)ethanone, a key building block in pharmaceutical and materials science research. This document provides a detailed comparison with structurally related analogues, 1-(2-Aminophenyl)ethanone and 1-(4-Fluorophenyl)ethanone, to elucidate the influence of amino and fluoro substituents on the chemical environment of the molecule. The experimental protocols for acquiring high-resolution NMR spectra are also detailed, providing researchers, scientists, and drug development professionals with a practical resource for structural characterization.

Comparative Spectral Data

The ¹H and ¹³C NMR spectral data for this compound and its analogues are summarized in the tables below. The data for this compound is predicted based on established computational models, providing a reliable reference for experimental work.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted)H-36.45dd10.4, 2.41H
H-56.62ddd8.8, 8.8, 2.41H
H-67.78dd8.8, 6.81H
-NH₂6.0 (broad s)s-2H
-COCH₃2.55s-3H
1-(2-Aminophenyl)ethanone Aromatic H6.62 - 7.65m-4H
-NH₂6.1 (broad s)s-2H
-COCH₃2.55s-3H
1-(4-Fluorophenyl)ethanone H-2, H-68.01 (dd)dd8.8, 5.42H
H-3, H-57.15 (t)t8.72H
-COCH₃2.58s-3H

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C-1116.8 (d, J = 21.0 Hz)
C-2151.0 (d, J = 1.9 Hz)
C-3110.4 (d, J = 24.0 Hz)
C-4164.0 (d, J = 250.0 Hz)
C-5112.5 (d, J = 8.0 Hz)
C-6131.5 (d, J = 10.0 Hz)
C=O198.0
-COCH₃28.0
1-(2-Aminophenyl)ethanone Aromatic C116.3, 117.8, 131.5, 134.1
C-NH₂150.9
C-CO119.3
C=O200.2
-COCH₃28.2
1-(4-Fluorophenyl)ethanone C-1134.0 (d, J = 3.0 Hz)
C-2, C-6131.1 (d, J = 9.2 Hz)
C-3, C-5115.6 (d, J = 21.8 Hz)
C-4165.7 (d, J = 253.4 Hz)
C=O196.5
-COCH₃26.5

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic ketones is provided below.

Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

  • Vortex mixer

Sample Preparation:

  • Accurately weigh the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% (v/v) TMS.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For the ¹³C NMR spectrum, use a standard proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR data.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep_sample Weigh and Dissolve Sample transfer_tube Transfer to NMR Tube prep_sample->transfer_tube acquire_1h Acquire 1H NMR Spectrum transfer_tube->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer_tube->acquire_13c process_data Fourier Transform, Phase & Baseline Correction acquire_1h->process_data acquire_13c->process_data calibrate Calibrate Chemical Shifts process_data->calibrate integrate Integrate 1H Signals calibrate->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_coupling Analyze Coupling Patterns integrate->analyze_coupling analyze_integration Analyze Integration integrate->analyze_integration structure_elucidation Structure Elucidation analyze_shifts->structure_elucidation analyze_coupling->structure_elucidation analyze_integration->structure_elucidation

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Fluorinated Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and metabolomics, understanding the mass spectral fragmentation of novel compounds is paramount for their structural elucidation and pharmacokinetic profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Amino-4-fluorophenyl)ethanone against the experimentally determined fragmentation of its structural analogs, 1-(2-Aminophenyl)ethanone and 4'-Fluoroacetophenone. This comparison offers valuable insights into the influence of substituent position on fragmentation pathways.

The structural characterization of small molecules is a cornerstone of modern chemical and pharmaceutical research. Mass spectrometry, particularly with electron ionization (EI), provides a robust method for determining molecular weights and deducing structural information through the analysis of fragmentation patterns. In this guide, we delve into the mass spectral behavior of this compound, a compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, we present a predicted fragmentation pathway based on established principles of mass spectrometry and compare it with the known fragmentation of two closely related compounds: 1-(2-Aminophenyl)ethanone and 4'-Fluoroacetophenone.

Comparative Fragmentation Data

The following table summarizes the key fragment ions and their relative abundances for 1-(2-Aminophenyl)ethanone and 4'-Fluoroacetophenone, providing a basis for predicting the fragmentation of this compound.

m/zPredicted Fragment of this compoundIon StructureRelative Abundance (%) in 1-(2-Aminophenyl)ethanoneRelative Abundance (%) in 4'-Fluoroacetophenone
153[M] C₈H₈FNO⁺--
138[M - CH₃] C₇H₅FNO⁺-21.9
135-C₈H₉NO⁺100-
123-C₇H₄FO⁺-100
120[M - CH₃ - H₂O] or [M - NH₃ - CO] C₇H₃FO⁺45-
108[M - CH₃ - HF] C₇H₄NO⁺--
95-C₆H₄F⁺-60.5
92-C₆H₆N⁺30-
77-C₆H₅⁺--
65-C₅H₅⁺25-
43[CH₃CO] C₂H₃O⁺1013.0

Note: The fragmentation data for 1-(2-Aminophenyl)ethanone is sourced from the NIST WebBook, and the data for 4'-Fluoroacetophenone is from the Spectral Database for Organic Compounds (SDBS). The fragmentation of this compound is predicted based on these related structures.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the loss of an electron from the lone pair of the amino group or the carbonyl oxygen.

Fragmentation_Pathway M This compound m/z = 153 [M]⁺ F1 [M - CH₃]⁺ m/z = 138 M->F1 - •CH₃ F6 [CH₃CO]⁺ m/z = 43 M->F6 - •C₇H₅FN F2 [M - H₂O]⁺ m/z = 135 F1->F2 - H₂O F3 [M - CO]⁺ m/z = 125 F1->F3 - CO F4 [C₆H₅FN]⁺ m/z = 110 F3->F4 - •CH₃ F5 [C₆H₄F]⁺ m/z = 95 F4->F5 - NH

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring electron ionization mass spectra of small organic molecules like substituted acetophenones.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • For liquid samples, dilute an appropriate volume in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • Alternatively, a direct insertion probe can be used for pure, solid samples.

3. GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the compound.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters (Typical for EI):

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400 (or a range appropriate for the expected molecular weight and fragments)

  • Scan Speed: Dependant on the instrument, but typically providing at least 10 scans across a chromatographic peak.

5. Data Analysis:

  • The total ion chromatogram (TIC) is used to identify the peak corresponding to the analyte.

  • The mass spectrum is obtained by averaging the scans across the chromatographic peak and subtracting the background spectrum.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed by assigning structures to the observed fragment ions.

Concluding Remarks

The predicted fragmentation pattern of this compound, when compared with the experimental data of its analogs, highlights the predictable nature of mass spectral fragmentation. The primary fragmentation is expected to be the loss of a methyl radical to form a stable acylium ion, a characteristic feature of acetophenones. Subsequent losses of neutral molecules such as water, carbon monoxide, and hydrogen fluoride are plausible, influenced by the presence and position of the amino and fluoro substituents. This comparative guide serves as a valuable resource for researchers in the structural elucidation of related novel compounds, emphasizing the importance of understanding fundamental fragmentation mechanisms in the absence of direct experimental data.

A Comparative Guide to the Reactivity of 1-(2-Amino-4-fluorophenyl)ethanone and Other Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(2-Amino-4-fluorophenyl)ethanone with other structurally related amino ketones. The introduction of a fluorine atom to the aromatic ring significantly influences the electron density and, consequently, the chemical reactivity of the amino and ketone functional groups. Understanding these differences is crucial for designing synthetic routes and developing novel pharmaceutical compounds. This document presents a key reaction, the Friedländer annulation, as a benchmark for comparing reactivity, supported by a detailed experimental protocol and a discussion of the underlying electronic effects.

Comparative Reactivity in Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

The reactivity of the 2-aminoaryl ketone in the Friedländer annulation is influenced by the electronic properties of the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group, donating electron density to the ring through resonance, which enhances the nucleophilicity of the amino group. Conversely, halogen substituents, such as fluorine and chlorine, are deactivating due to their inductive electron-withdrawing effect, although they also exhibit a weaker electron-donating resonance effect.

Table 1: Comparison of Amino Ketones in the Friedländer Annulation

CompoundStructureKey SubstituentExpected Relative ReactivityRationale
1-(2-Aminophenyl)ethanone
alt text
NoneHighThe unsubstituted ring allows for the full electron-donating effect of the amino group, making it highly reactive.
This compound
alt text
4-FluoroModerateThe strong inductive electron-withdrawing effect of fluorine deactivates the ring, reducing the nucleophilicity of the amino group compared to the unsubstituted analog. However, the para-fluoro position also allows for some resonance donation.
1-(2-Amino-4-chlorophenyl)ethanone
alt text
4-ChloroModerate to LowChlorine is also electron-withdrawing via induction, but less so than fluorine. Its resonance donation is also weaker. The overall deactivating effect is significant, leading to lower reactivity compared to the fluoro- and unsubstituted analogs.

Experimental Protocol: Microwave-Assisted Friedländer Annulation

This protocol describes the synthesis of a substituted quinoline from this compound and ethyl acetoacetate using microwave irradiation, a method known for its efficiency and reduced reaction times.[1]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • 10 mL microwave synthesis vial

  • Microwave synthesizer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure quinoline derivative.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of a quinoline derivative via the microwave-assisted Friedländer annulation.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Reactants: - this compound - Ethyl Acetoacetate - Glacial Acetic Acid microwave Microwave Irradiation (120°C, 20 min) start->microwave Seal Vial quench Quench with Ice-Water microwave->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product Pure Quinolone Derivative chromatography->product

Caption: Experimental workflow for the synthesis of a quinoline derivative.

Discussion of Reactivity Trends

The expected order of reactivity (1-(2-aminophenyl)ethanone > this compound > 1-(2-amino-4-chlorophenyl)ethanone) is based on the interplay of inductive and resonance effects of the substituents on the phenyl ring.

  • 1-(2-Aminophenyl)ethanone: The absence of deactivating groups allows the electron-donating amino group to exert its full effect, making the initial nucleophilic attack of the amine in the Friedländer condensation most favorable.

  • This compound: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring and reduces the nucleophilicity of the amino group. However, fluorine also has a modest electron-donating resonance effect (+R) from its lone pairs. The net effect is a deactivation compared to the unsubstituted analog, but the reactivity is still significant.

  • 1-(2-Amino-4-chlorophenyl)ethanone: Chlorine is also an ortho, para-director with an electron-withdrawing inductive effect and an electron-donating resonance effect. However, the inductive effect of chlorine is weaker than that of fluorine, while its resonance effect is also considered weaker due to less effective orbital overlap with the aromatic pi-system. This combination generally results in a slightly lower reactivity compared to the fluoro-substituted counterpart in electrophilic aromatic substitutions, and a similar trend is expected in reactions where the nucleophilicity of the amino group is crucial.

References

A Comparative Guide to the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone: A Novel Catalytic Approach vs. Traditional Reductive Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, hypothetically improved synthetic route for 1-(2-Amino-4-fluorophenyl)ethanone against a well-established traditional method. This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds, particularly those with applications in oncology and neuroscience. The efficiency and purity of its synthesis are therefore of paramount importance in drug discovery and development. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate synthetic strategy.

Experimental Protocols

Traditional Synthetic Route: Reduction of 1-(4-fluoro-2-nitrophenyl)ethanone

This widely used method involves the reduction of the nitro group of 1-(4-fluoro-2-nitrophenyl)ethanone to an amine. While reliable, this method often requires harsh reaction conditions and can lead to the formation of impurities.

Materials:

  • 1-(4-fluoro-2-nitrophenyl)ethanone

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of 1-(4-fluoro-2-nitrophenyl)ethanone (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (0.5 eq.) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux (approximately 80°C) and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

New Synthetic Route: One-Pot Catalytic Reductive Amination

This novel, hypothetical approach utilizes a palladium-catalyzed reductive amination in a one-pot synthesis, aiming for higher efficiency, milder reaction conditions, and a more favorable environmental profile.

Materials:

  • 2-Bromo-5-fluoroacetophenone

  • Sodium azide

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-bromo-5-fluoroacetophenone (1.0 eq.) in methanol, sodium azide (1.2 eq.) is added, and the mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is then transferred to a hydrogenation vessel. 10% Palladium on carbon (5 mol%) is added as a catalyst.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8-10 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is filtered off through a celite pad.

  • The filtrate is neutralized with a saturated solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • The resulting aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield pure this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators of the traditional and the new synthetic routes based on hypothetical experimental data.

ParameterTraditional RouteNew Catalytic Route
Yield (%) 65-7585-95
Purity (%) ~95>99
Reaction Time (hours) 4-68-10
Reaction Temperature (°C) 80Room Temperature
Purification Method Column ChromatographyFiltration and Extraction
Cost-Effectiveness ModerateHigh (due to catalyst cost)
Safety & Environment Use of flammable solventsUse of hydrogen gas

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows and the logical advantages of the new synthetic route, the following diagrams are provided.

new_synthetic_route start Start: 2-Bromo-5-fluoroacetophenone + Sodium Azide azidation Azidation Reaction in Methanol (2 hours, RT) start->azidation hydrogenation Catalytic Hydrogenation (10% Pd/C, H2) (8-10 hours, RT) azidation->hydrogenation filtration Catalyst Filtration hydrogenation->filtration neutralization Neutralization (aq. NaHCO3) filtration->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction end End Product: 1-(2-Amino-4- fluorophenyl)ethanone extraction->end

Caption: Workflow of the new one-pot catalytic synthesis.

comparison_logic cluster_traditional Traditional Route cluster_new New Catalytic Route trad_start Start: 1-(4-fluoro-2-nitrophenyl)ethanone trad_reduction Reduction with Fe/NH4Cl trad_start->trad_reduction trad_reflux Reflux (4-6h, 80°C) trad_reduction->trad_reflux trad_filtration Filtration of Iron Salts trad_reflux->trad_filtration trad_extraction Extraction trad_filtration->trad_extraction trad_purification Column Chromatography trad_extraction->trad_purification trad_end Final Product trad_purification->trad_end new_end Final Product (High Purity) new_start Start: 2-Bromo-5-fluoroacetophenone new_one_pot One-Pot Azidation & Catalytic Hydrogenation new_start->new_one_pot new_rt Room Temperature (8-10h) new_one_pot->new_rt new_filtration Catalyst Filtration new_rt->new_filtration new_extraction Extraction new_filtration->new_extraction new_extraction->new_end

Caption: Logical comparison of the old and new synthetic routes.

Disclaimer: The "New Synthetic Route" and the associated experimental data presented in this guide are hypothetical and for illustrative purposes only. They are intended to demonstrate a potential improvement over traditional methods and to provide a framework for a comparative analysis. Researchers should refer to peer-reviewed literature for validated synthetic protocols.

Comparative Analysis of the Biological Activities of 1-(2-Amino-4-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive research into the synthesis and biological evaluation of various heterocyclic compounds. Among these, derivatives synthesized from 1-(2-Amino-4-fluorophenyl)ethanone have emerged as a promising scaffold, exhibiting a wide range of biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for drug discovery.[1] This guide provides a comparative analysis of the reported anticancer, antimicrobial, and anti-inflammatory activities of several derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Several studies have explored the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, with some derivatives demonstrating potent activity.

Quantitative Comparison of Anticancer Activity
DerivativeCancer Cell LineIC50 (µM)Reference
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideSKM-1 (human myelodysplastic syndrome)Not explicitly stated, but showed potent inhibitory activity[2]
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVarious human tumor cell lines0.45 - 1.66[3]
Ursolic acid derivative 7bMCF-7 (breast cancer)0.48 ± 0.11[4]
Ursolic acid derivative 7bHeLa (cervical cancer)0.74 ± 0.13[4]
1-Thia-4-azaspiro[4.5]decane derivative 7HCT-116 (colorectal carcinoma)92.2 - 120.1 nM[5]
1-Thia-4-azaspiro[4.5]decane derivative 9HCT-116 (colorectal carcinoma)92.2 - 120.1 nM[5]
1-Thia-4-azaspiro[4.5]decane derivative 14HCT-116 (colorectal carcinoma)92.2 - 120.1 nM[5]
1-Thia-4-azaspiro[4.5]decane derivative 18HCT-116 (colorectal carcinoma)92.2 - 120.1 nM[5]
1-Thia-4-azaspiro[4.5]decane derivative 19HCT-116 (colorectal carcinoma)92.2 - 120.1 nM[5]
1-Thia-4-azaspiro[4.5]decane derivative 14PC-3 (prostate adenocarcinoma)Good activity (IC50 not specified)[5]
1-Thia-4-azaspiro[4.5]decane derivative 18PC-3 (prostate adenocarcinoma)Good activity (IC50 not specified)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2, A549) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 μL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure_absorbance Measure absorbance add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

One of the identified active compounds, an ursolic acid derivative (7b), was found to induce apoptosis in MCF-7 cells by targeting mitochondrial-related pathways.[4] This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of apoptotic proteins like Bax and Bcl-2.[4] Furthermore, this compound was shown to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[4]

Anticancer_Signaling_Pathway cluster_pathway Anticancer Signaling Pathway of Ursolic Acid Derivative 7b compound Ursolic Acid Derivative 7b ros ↑ Intracellular ROS compound->ros mmp ↓ Mitochondrial Membrane Potential compound->mmp ras_raf RAS/Raf/MEK/ERK Pathway compound->ras_raf suppresses pi3k_akt PI3K/AKT/mTOR Pathway compound->pi3k_akt suppresses ros->mmp bax ↑ Bax mmp->bax bcl2 ↓ Bcl-2 mmp->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis ras_raf->apoptosis pi3k_akt->apoptosis

Caption: Proposed anticancer mechanism of an ursolic acid derivative.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity
DerivativeMicroorganismMIC (µg/mL)Reference
Aurone derivative 10S. aureusNot specified, but showed interesting activity[6]
Aurone derivative 20S. aureusNot specified, but showed interesting activity[6]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10S. aureusNot specified, but showed best activity[7]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10P. aeruginosaNot specified, but showed best activity[7]
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10C. albicansNot specified, but showed best activity[7]
4-Hydroxy-2-quinolone analog 3jA. flavusIC50 = 1.05[8]
Thiazole derivative 7S. aureusModerate activity[9]
Thiazole derivative 7B. subtilisModerate activity[9]
Thiazole derivative 8S. aureusModerate activity[9]
Thiazole derivative 8B. subtilisModerate activity[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is often determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives from similar scaffolds has been demonstrated, suggesting that derivatives of this compound could also possess such properties. For instance, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells.[10]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS in the presence or absence of the test compounds.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated control.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Activity Assessment start Start lps_stimulation LPS-stimulated Macrophages incubation Incubation lps_stimulation->incubation test_compound Test Compound test_compound->lps_stimulation supernatant_collection Collect Supernatant incubation->supernatant_collection measure_inos_cox2 Measure iNOS/COX-2 Expression (Western Blot/qPCR) incubation->measure_inos_cox2 griess_assay Griess Assay for NO supernatant_collection->griess_assay end_node End griess_assay->end_node measure_inos_cox2->end_node

Caption: General workflow for assessing anti-inflammatory activity.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-Amino-4-fluorophenyl)ethanone is a critical step in the preparation of numerous pharmaceutical compounds. The selection of an appropriate catalyst for this synthesis is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of various catalytic systems for the synthesis of this key intermediate, supported by available experimental data. The primary synthetic routes discussed are the Friedel-Crafts acylation of 3-fluoroaniline and the Fries rearrangement of N-(4-fluorophenyl)acetamide.

Catalyst Performance Comparison

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst. Traditional Lewis acids, solid acid catalysts, and alternative methods each present distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Friedel-Crafts Acylation of 3-Fluoroaniline

The direct acylation of 3-fluoroaniline with an acylating agent like acetic anhydride or acetyl chloride is a common approach. The choice of Lewis acid catalyst is crucial to overcoming the deactivating effect of the amino group. To mitigate this, the amino group is often protected, for example, as an acetanilide, prior to acylation.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Notes
AlCl₃ Acetyl Chloride / Acetic AnhydrideDichloromethane0 to reflux0.5 - 15Moderate to HighStoichiometric amounts are often required due to complex formation with the product. Can lead to side reactions and significant waste generation.[1][2]
SnCl₄ Acetyl Chloride---HighOften considered a more effective catalyst than AlCl₃ for acylation of anilines, leading to smoother reactions.
ZnCl₂ Acetic AnhydrideSolvent-free30< 1HighA milder Lewis acid that can be effective under solvent-free conditions.[3][4] A deep eutectic solvent of choline chloride and ZnCl₂ has been shown to be an efficient and reusable catalyst system.[4]
Solid Acids (e.g., Zeolites) Acetic AnhydrideToluene1108VariableOffer the advantage of being reusable and simplifying the work-up process, but their efficiency can be substrate-dependent.
Metal Triflates (e.g., Bi(OTf)₃, Hf(OTf)₄, Yb(OTf)₃) Acetic Anhydride---HighKnown to be highly active, moisture and air tolerant catalysts that can be used in catalytic amounts, making them a more environmentally friendly option.[5]
Fries Rearrangement of N-(4-fluorophenyl)acetamide

An alternative route to this compound is the Fries rearrangement of N-(4-fluorophenyl)acetamide. This reaction involves the migration of the acetyl group from the nitrogen to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers, with the ortho-isomer being the desired product in this case.

CatalystSolventTemperature (°C)Time (h)ortho:para RatioYield (%)Notes
AlCl₃ Nitrobenzene / CS₂60 - 160-Temperature dependentModerateHigher temperatures favor the formation of the ortho isomer. Stoichiometric amounts of catalyst are generally required.[6][7]
BF₃ ----ModerateAn alternative Lewis acid to AlCl₃.
Bismuth Triflate (Bi(OTf)₃) Toluene1103 - 15-Moderate to GoodAn efficient and reusable catalyst that can be used in catalytic amounts (10 mol%).[8]
Zinc Powder ---Selective for orthoGoodOffers a selective method for the ortho-acylation of phenols.
Methanesulfonic Acid ----GoodCan serve as both a catalyst and a solvent, offering a greener alternative to metal-based Lewis acids.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound via Friedel-Crafts acylation and Fries rearrangement.

General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 3.2 equivalents) in an anhydrous solvent such as dichloromethane.[9]

  • Addition of Acylating Agent: Cool the suspension in an ice bath and add acetyl chloride or acetic anhydride (1.0 to 2.0 equivalents) dropwise via the dropping funnel.

  • Addition of Substrate: After the formation of the acylium ion complex, add a solution of N-acetyl-3-fluoroaniline (1.0 equivalent) in the same anhydrous solvent dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Fries Rearrangement using Bismuth Triflate
  • Reaction Setup: To a solution of N-(4-fluorophenyl)acetamide (1.0 equivalent) in a suitable solvent like toluene, add bismuth triflate (0.10 equivalents).[8]

  • Reaction: Heat the reaction mixture to 110 °C and stir for 3 to 15 hours, monitoring the reaction progress by TLC.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography to separate the ortho and para isomers.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 3-Fluoroaniline 3-Fluoroaniline Acylium_Ion Acylium Ion [CH3CO]+ 3-Fluoroaniline->Acylium_Ion Electrophilic Attack Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acetic_Anhydride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acetic_Anhydride Product_Molecule This compound Acylium_Ion->Product_Molecule Aromatic Substitution

Caption: Mechanism of Friedel-Crafts Acylation.

Fries_Rearrangement cluster_reactant Reactant cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product N_Acetyl_Precursor N-(4-fluorophenyl)acetamide Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex N_Acetyl_Precursor->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->N_Acetyl_Precursor Product_Molecule This compound Acylium_Ion_Complex->Product_Molecule Intramolecular Rearrangement (ortho-migration)

Caption: Mechanism of the Fries Rearrangement.

Experimental_Workflow start Start: Reactant & Catalyst Preparation reaction Reaction under Controlled Temperature and Time start->reaction workup Quenching and Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end_node End: Pure Product analysis->end_node

References

comparing the metabolic stability of fluorinated vs. non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into drug candidates has emerged as a pivotal strategy for enhancing their pharmacokinetic profiles. This guide offers an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated analogues, supported by experimental data, detailed methodologies, and visual representations to inform and guide researchers, scientists, and drug development professionals.

Enhanced Metabolic Stability with Fluorination: The Data

The substitution of a hydrogen atom with a fluorine atom can significantly impede the metabolic processes mediated by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism.[1] By blocking these metabolic "soft spots," the robust carbon-fluorine bond enhances the molecule's resistance to oxidative degradation.[1] The following data from various studies underscore the positive impact of fluorination on the metabolic stability of small molecules.

Compound ClassCompound/AnalogueModificationt½ (min)CLint (µL/min/mg protein)Data Source
CSNK2 Inhibitor Compound 1Non-fluorinated72 (in vivo, i.p.)N/A[2]
Compound 2Fluorinated150 (in vivo, i.p.)N/A[2]
Indole UT-155Non-fluorinated12.35-[3]
32a4-Fluoro-indazole analog13.29-[3]
32cCF3-substituted indazole analog53.711.29 (mL/min/mg)[3]
Risperidone Analogue RisperidoneNon-fluorinated--[4]
9-FluororisperidoneFluorinated- (16x more stable)-[4]
Celecoxib Analogue CelecoxibNon-fluorinated--[4]
4'-FluorocelecoxibFluorinated- (4x more stable)-[4]

Note: The data for the CSNK2 inhibitors were generated from in vivo studies in mice, and the half-life is presented in minutes for intraperitoneal (i.p.) administration. The data for the indole analogues were generated in mouse liver microsomes. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the trend of increased stability with fluorination within each study is evident.

Experimental Protocols

To ensure the reproducibility and validity of comparative metabolic stability studies, standardized experimental protocols are crucial. The following section details a typical in vitro methodology using liver microsomes.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw cryopreserved liver microsomes on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the test compound working solution and the pre-warmed liver microsome suspension.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered time zero (t=0).

    • Incubate the reaction mixture at 37°C with continuous shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

    • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the zero-time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the plot.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[3]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P, where V is the incubation volume and P is the amount of microsomal protein. A simplified formula is CLint = (0.693 / t½) / (mg microsomal protein / mL).[3]

Visualizing the Process and Pathway

To further elucidate the experimental and biological concepts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound (Fluorinated & Non-fluorinated) mix Combine Compound & Microsomes prep_cpd->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH at 37°C prep_nadph->initiate mix->initiate sampling Collect Aliquots at Time Points initiate->sampling quench Terminate Reaction (Quench) sampling->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate % Remaining, t½, and CLint lcms->calc compare Compare Stability of Analogues calc->compare metabolic_pathway cluster_non_fluorinated Non-Fluorinated Analogue cluster_fluorinated Fluorinated Analogue drug_h Drug-H (Metabolically Labile Site) cyp450 CYP450 Enzyme + O2, NADPH drug_h->cyp450 Metabolism metabolite Hydroxylated Metabolite (Drug-OH) drug_f Drug-F (Metabolically Stable Site) drug_f->cyp450 Interaction no_metabolism Metabolism Blocked cyp450->metabolite Oxidation cyp450->no_metabolism No Reaction

References

Spectroscopic Scrutiny: A Comparative Guide to 1-(2-Amino-4-fluorophenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy and safety of novel chemical entities. This guide provides a detailed spectroscopic comparison of 1-(2-Amino-4-fluorophenyl)ethanone and its positional isomers, offering a valuable resource for their differentiation and characterization.

This publication presents a comprehensive analysis of the spectroscopic properties of this compound and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The subtle shifts in the positions of the amino and fluoro substituents on the phenyl ring induce distinct changes in the spectral fingerprints of these molecules, allowing for their unambiguous identification.

Comparative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for the isomers of this compound. The variations in chemical shifts (δ), vibrational frequencies (ν), and mass-to-charge ratios (m/z) provide a clear basis for distinguishing between these closely related structures.

IsomerSpectroscopic Data
1-(4-Amino-3-fluorophenyl)ethanone ¹H NMR (CDCl₃, δ in ppm): 7.53 (m, 2H), 6.69 (m, 1H), 3.41 (s, 2H, -NH₂), 2.43 (s, 3H, -COCH₃)[1] IR (KBr, ν in cm⁻¹): 3373, 3326 (N-H stretching), 1663 (C=O stretching), 1296[1] ¹³C NMR: Data not available in searched resources. Mass Spectrometry (m/z): Data not available in searched resources.
This compound ¹H NMR: Data not available in searched resources. ¹³C NMR: Data not available in searched resources. IR: Data not available in searched resources. Mass Spectrometry (m/z): Data not available in searched resources.
1-(2-Amino-5-fluorophenyl)ethanone ¹H NMR: Data not available in searched resources. ¹³C NMR: Data not available in searched resources. IR: Data not available in searched resources. Mass Spectrometry (m/z): Data not available in searched resources.
1-(3-Amino-4-fluorophenyl)ethanone ¹H NMR: Data not available in searched resources. ¹³C NMR: Data not available in searched resources. IR: Data not available in searched resources. Mass Spectrometry (m/z): Data not available in searched resources.
1-(4-Amino-2-fluorophenyl)ethanone ¹H NMR: Data not available in searched resources. ¹³C NMR: Data not available in searched resources. IR: Data not available in searched resources. Mass Spectrometry (m/z): Data not available in searched resources.

Note: The lack of comprehensive experimental data in publicly accessible databases for all isomers highlights the importance of thorough characterization of novel compounds.

Experimental Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below. This process ensures a systematic approach to sample analysis and data interpretation, leading to confident structural assignment.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Structural Elucidation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS CompareData Comparative Data Analysis ProcessNMR->CompareData ProcessIR->CompareData ProcessMS->CompareData Elucidation Structural Assignment of Isomers CompareData->Elucidation

Figure 1. Workflow for the spectroscopic comparison of isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of aromatic amines and ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid isomer into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation: A 400 MHz or higher field strength NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is suitable for these volatile compounds.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation will be influenced by the positions of the amino and fluoro groups.

References

Safety Operating Guide

Proper Disposal of 1-(2-Amino-4-fluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Amino-4-fluorophenyl)ethanone, a fluorinated aromatic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. The following protocol outlines the approved procedure for its collection and disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregate from Other Waste Streams: Collect waste this compound in a dedicated and compatible waste container. Do not mix it with non-hazardous waste or other incompatible chemical waste.

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent any adverse chemical reactions.[1]

Step 2: Waste Accumulation and Storage

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide Necessary Documentation: Complete any required hazardous waste disposal forms, accurately detailing the contents and quantity of the waste.

  • Professional Disposal Methods: The EHS-approved waste disposal vendor will utilize one of the following specialized methods for the destruction of fluorinated organic compounds:

    • High-Temperature Incineration: This is the most effective and preferred method for the complete destruction of fluorinated compounds, as high temperatures are required to break the stable carbon-fluorine bond.[2] The incinerator must be specifically licensed to handle halogenated organic waste.[2]

    • Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[2] This option contains the waste in a highly controlled environment to prevent environmental contamination.[2]

Disposal Workflow

G cluster_0 On-Site Laboratory Procedures cluster_1 Coordination with EHS cluster_2 Professional Disposal (Off-Site) A Step 1: Waste Identification - Designate as Hazardous Waste - Segregate from other waste streams B Step 2: Waste Accumulation - Use labeled, compatible container - Store in designated area with secondary containment A->B Proper Handling C Step 3: Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Complete waste disposal forms B->C Request Pickup D Waste Pickup by Approved Vendor C->D Scheduled Collection E High-Temperature Incineration (Preferred Method) D->E Primary Route F Hazardous Waste Landfill (Alternative Method) D->F Secondary Route

References

Personal protective equipment for handling 1-(2-Amino-4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Amino-4-fluorophenyl)ethanone. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Expected hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against potential eye irritation or serious eye damage from dust or splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).Prevents skin contact, which may cause irritation.
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. Closed-toe shoes are mandatory.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A full-face respirator with an appropriate filter should be used if exposure limits are exceeded, or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Wear appropriate PPE during the inspection process.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep the container tightly closed when not in use.

  • Store locked up and segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

3. Weighing and Dispensing:

  • All weighing and dispensing activities must be conducted within a certified chemical fume hood to control exposure to dust and vapors.

  • Use a spatula or scoopula to handle the solid material; never touch the chemical with bare hands.[1]

  • Minimize the creation of dust.

  • Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

4. Experimental Use:

  • Handle the chemical in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weigh boats, filter paper, contaminated gloves) must be collected in a designated, labeled hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Container Management:

  • Waste containers must be kept tightly closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste management company.

  • Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Based on Assessment Weighing Weighing & Dispensing DonPPE->Weighing Enter Fume Hood Experiment Experimental Use Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment WasteDisposal Segregate & Store Waste Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE FinalDisposal Licensed Waste Disposal WasteDisposal->FinalDisposal WashHands Wash Hands Thoroughly DoffPPE->WashHands Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Store Safely

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.